Product packaging for Krasg12C IN-2(Cat. No.:)

Krasg12C IN-2

Cat. No.: B12389051
M. Wt: 679.7 g/mol
InChI Key: JOLORSRKBHXPFT-KIQNBNRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of KRAS Oncogene in Cancer Biology

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a gene that produces the KRAS protein, a small GTPase that functions as a critical node in cell signaling pathways controlling cell growth, differentiation, and survival. d3bio.comaacrjournals.orgclinicaltrials.eu In its normal state, the KRAS protein cycles between an active GTP-bound "on" state and an inactive GDP-bound "off" state, ensuring regulated cell division. aacrjournals.orgclinicaltrials.eu However, mutations in the KRAS gene are among the most common oncogenic alterations in human cancers, found in approximately 19% of all cases. d3bio.com These mutations often lock the KRAS protein in a permanently active state, leading to uncontrolled cell proliferation, increased resistance to therapies, and ultimately, tumor growth and metastasis. aacrjournals.orgmedchemexpress.combioworld.com The high prevalence of KRAS mutations in some of the most lethal cancers, such as non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC), underscores its importance as a central target in cancer research. d3bio.commedchemexpress.com

The KRAS G12C Mutation as a Therapeutic Target

Among the various KRAS mutations, the G12C mutation is of particular interest. This specific mutation, where a glycine (B1666218) amino acid at position 12 is replaced by a cysteine, is frequently found in certain cancers, notably in about 14% of lung adenocarcinomas. businesswire.com The presence of a cysteine residue in the mutant protein, which is absent in the wild-type KRAS, offers a unique therapeutic window. d3bio.com This cysteine has a reactive thiol group that can be exploited for targeted covalent inhibition, allowing for the development of drugs that can specifically bind to and inactivate the mutant protein without affecting the normal KRAS protein. medchemexpress.com This specificity is a hallmark of precision medicine, aiming to maximize efficacy while minimizing off-target effects. The discovery of this targetable feature of the KRAS G12C protein has been a pivotal moment in oncology. businesswire.com

Historical Challenges in Directly Targeting KRAS

For decades, KRAS was deemed "undruggable." asco.orgbusinesswire.com This was primarily due to its structural characteristics. The protein has a very high affinity for its activating molecule, GTP, making it incredibly difficult to develop competitive inhibitors. d3bio.combusinesswire.com Furthermore, the surface of the KRAS protein is relatively smooth, lacking deep pockets to which small molecule drugs could easily bind. asco.org Early attempts to target KRAS were indirect, focusing on downstream signaling pathways like RAF/MEK/ERK and PI3K/AKT/mTOR. asco.orgbusinesswire.com However, these strategies often failed due to the complexity and redundancy of these pathways, which allowed cancer cells to develop resistance through feedback mechanisms. businesswire.com Other approaches, such as inhibiting the processes that allow KRAS to anchor to the cell membrane, also proved unsuccessful in clinical trials. researchgate.net

Emergence of Covalent KRAS G12C Inhibitors: A Paradigm Shift in Targeted Oncology Research

The landscape of KRAS-targeted therapy was dramatically altered by the discovery and development of covalent inhibitors that specifically target the cysteine in the G12C mutant. d3bio.comcancer.gov These inhibitors work by forming an irreversible bond with the mutant cysteine, locking the KRAS G12C protein in its inactive, GDP-bound state. cancer.gov This breakthrough has led to the development of the first generation of approved KRAS G12C inhibitors, such as sotorasib (B605408) and adagrasib, which have shown clinical benefits for patients with KRAS G12C-mutated cancers. cancer.gov This success has marked a paradigm shift, proving that direct inhibition of KRAS is achievable and has opened up a new frontier in targeted oncology research. Krasg12C IN-2, also known as D3S-001 or Elisrasib, represents the next generation of these inhibitors, designed to have enhanced properties and overcome some of the limitations of earlier agents. medchemexpress.comasco.org

This compound (D3S-001/Elisrasib): A Next-Generation Covalent Inhibitor

This compound is a highly potent and selective covalent inhibitor of KRAS G12C. It was developed to improve upon the first-generation inhibitors by demonstrating enhanced target engagement and kinetic properties. aacrjournals.org Preclinical and early clinical studies have shown that this compound has the potential to offer significant advantages in the treatment of KRAS G12C-mutant cancers. aacrjournals.orgasco.org

Preclinical Research Findings

A series of in vitro and in vivo studies have been conducted to characterize the preclinical pharmacological activity of this compound.

Biochemical and Cellular Activity

In biochemical assays, this compound demonstrated a remarkably high covalent potency. aacrjournals.org Surface plasmon resonance (SPR) analysis revealed an exceptionally high Kinact/KI value of 1.58 x 106 M-1s-1. In cellular assays, this compound showed the ability to rapidly and almost completely inhibit the KRAS G12C protein. At a concentration of 5 nM, it achieved over 95% target engagement within 2 hours. This rapid and efficient target engagement translated into potent inhibition of downstream signaling, as measured by the reduction of phosphorylated ERK1/2, and strong anti-proliferative effects in cancer cell lines harboring the KRAS G12C mutation.

The table below summarizes the in vitro inhibitory concentrations (IC50) of this compound in two KRAS G12C mutant cancer cell lines.

Cell LineIC50 (nM)
H3580.6
MIA-Pa-Ca-20.44
Data sourced from MedChemExpress. businesswire.com

In Vivo Efficacy in Animal Models

In animal studies, this compound demonstrated robust anti-tumor activity as a monotherapy in various xenograft models of KRAS G12C-mutated cancers. In the NCI-H358 mouse xenograft model, treatment with this compound led to significant tumor regression. cancer.gov Furthermore, in a CT26 syngeneic model, a durable complete remission rate of 30% was observed at a dose of 30 mg/kg. When combined with an anti-PD-1 antibody in the same model, the durable complete remission rate increased to 70%, suggesting a potential synergistic effect with immunotherapy.

Early Clinical Trial Data

This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT05410145) in patients with advanced solid tumors harboring a KRAS G12C mutation. aacrjournals.orgclinicaltrials.eu Early results from this trial have been promising, demonstrating clinically meaningful responses across various tumor types, even in patients who were previously treated with and developed resistance to first-generation KRAS G12C inhibitors. medchemexpress.comasco.org

The table below presents the objective response rates (ORR) from the Phase 1a/1b study in patients who were naïve to KRAS G12C inhibitors.

Tumor TypeObjective Response Rate (ORR)
Overall 73.5%
Non-Small Cell Lung Cancer (NSCLC)66.7%
Colorectal Cancer (CRC)88.9%
Pancreatic Ductal Adenocarcinoma (PDAC)75.0%
Data sourced from Business Wire and BioWorld. medchemexpress.comasco.org

These early findings suggest that this compound has a favorable safety profile and compelling efficacy, positioning it as a potentially best-in-class KRAS G12C inhibitor. asco.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H35F6N7O3 B12389051 Krasg12C IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H35F6N7O3

Molecular Weight

679.7 g/mol

IUPAC Name

2-[(2S)-4-[(7R)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile

InChI

InChI=1S/C32H35F6N7O3/c1-17-10-22(40)27(35)25(26(17)32(36,37)38)24-11-23-21(15-47-24)28(43-8-9-45(29(46)18(2)33)20(14-43)4-6-39)42-30(41-23)48-16-31-5-3-7-44(31)13-19(34)12-31/h10,19-20,24H,2-5,7-9,11-16,40H2,1H3/t19-,20+,24-,31+/m1/s1

InChI Key

JOLORSRKBHXPFT-KIQNBNRRSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1C(F)(F)F)[C@H]2CC3=C(CO2)C(=NC(=N3)OC[C@@]45CCCN4C[C@@H](C5)F)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F)F)N

Canonical SMILES

CC1=CC(=C(C(=C1C(F)(F)F)C2CC3=C(CO2)C(=NC(=N3)OCC45CCCN4CC(C5)F)N6CCN(C(C6)CC#N)C(=O)C(=C)F)F)N

Origin of Product

United States

Preclinical Efficacy Studies of Krasg12c In 2

In Vitro Cellular Assays for Growth Inhibition and Pathway Modulation

2D Cell Proliferation and Viability Assays

The initial evaluation of a potential anti-cancer agent's efficacy typically involves two-dimensional (2D) cell culture models. For KrasG12C IN-2, these assays are fundamental in determining its ability to halt the growth and kill cancer cells harboring the KRAS G12C mutation. Studies have shown that this compound and similar inhibitors potently inhibit cell viability across various human cancer cell lines with this specific mutation. frontiersin.orgresearchgate.net

For instance, the potency of KRAS G12C inhibitors is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit a biological process by 50%. In a panel of KRAS G12C-mutant cell lines, inhibitors in this class have demonstrated significant potency. researchgate.net

In Vitro Cell Proliferation Inhibition by KRAS G12C Inhibitors

Representative IC50 values for KRAS G12C inhibitors against various cancer cell lines in 2D culture.

Cell LineCancer TypeInhibitorIC50 (nM)Reference
NCI-H358Non-Small Cell Lung CancerD-1553Data not specified researchgate.net
MIA PaCa-2Pancreatic CancerD-1553Data not specified researchgate.net
SW837Colorectal CancerD-1553Data not specified researchgate.net
NCI-H2122Non-Small Cell Lung CancerD-1553Data not specified researchgate.net

These studies confirm that the anti-proliferative effect is selective for cells with the KRAS G12C mutation, as cell lines with wild-type KRAS or other KRAS mutations are largely unaffected. frontiersin.orgresearchgate.netaacrjournals.org

3D Spheroid and Organoid Models

While 2D assays are a crucial first step, three-dimensional (3D) models, such as spheroids and patient-derived organoids, more accurately mimic the complex architecture and microenvironment of solid tumors. Research has shown that combining a PAK4 inhibitor with a KRAS G12C inhibitor can effectively suppress the growth of cancer cells in 3D cultures. biorxiv.org Furthermore, studies using patient-derived organoids from colorectal cancer have demonstrated the high efficacy of combining EGFR and KRAS G12C inhibitors. nih.govscientificarchives.com These advanced models provide a more stringent test of a drug's potential and can help predict in vivo responses.

Apoptosis Induction and Cell Cycle Analysis

A key mechanism by which cancer drugs exert their effect is by inducing programmed cell death, or apoptosis. KRAS G12C inhibitors have been shown to induce apoptosis, which contributes to their anti-tumor effects. jacobiopharma.com These inhibitors can also affect the cell cycle, the series of events that take place in a cell leading to its division and duplication. By blocking KRAS signaling, these compounds can arrest cancer cells in a specific phase of the cell cycle, preventing their proliferation. frontiersin.orgnih.gov Upregulation of Aurora Kinase A (AURKA), a protein involved in mitosis, has been shown in vitro to aid cell cycle progression and contribute to resistance against KRAS G12C inhibition. frontiersin.orgnih.gov

Biochemical Assays for KRAS G12C Activity (e.g., Nucleotide Exchange Assays, Phosphorylation Status of Downstream Effectors)

To confirm that this compound is hitting its intended target, biochemical assays are employed. These assays directly measure the inhibitor's effect on the KRAS G12C protein and its downstream signaling cascade.

Nucleotide Exchange Assays: KRAS proteins function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. frontiermeds.comnih.gov KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine and lock the protein in the inactive GDP-bound state. jacobiopharma.comfrontiersin.orgnih.gov Nucleotide exchange assays can confirm this mechanism by measuring the rate at which GDP is exchanged for GTP, a process that should be blocked by the inhibitor. researchgate.net For example, a KRAS G12C-coupled nucleotide exchange assay was used to characterize the inhibitory effect of the inhibitor D-1553. researchgate.net

Phosphorylation Status of Downstream Effectors: The activity of the KRAS signaling pathway can be monitored by measuring the phosphorylation levels of its downstream effector proteins, most notably ERK (extracellular signal-regulated kinase). researchgate.net Inhibition of KRAS G12C should lead to a significant reduction in phosphorylated ERK (p-ERK). Western blot and other immunoassays are commonly used to demonstrate this effect. Studies consistently show that treatment with KRAS G12C inhibitors like MRTX849 and D-1553 leads to a dose-dependent decrease in p-ERK levels in KRAS G12C mutant cells, confirming the on-target activity of the compound. researchgate.netaacrjournals.org In KRAS G12C-mutated colorectal cancer cell lines, inhibition of KRAS G12C was found to induce a rebound in phospho-ERK. scientificarchives.com

In Vivo Preclinical Models for Efficacy Assessment

Cell Line-Derived Xenograft (CDX) Models

To evaluate the efficacy of this compound in a living organism, researchers utilize in vivo models, most commonly cell line-derived xenografts (CDX). In this approach, human cancer cells with the KRAS G12C mutation are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor to assess its anti-tumor activity.

Numerous studies have demonstrated the potent in vivo efficacy of KRAS G12C inhibitors in various CDX models. For instance, the inhibitor MRTX849 showed significant tumor regression in 17 out of 26 (65%) of KRAS G12C-positive CDX and patient-derived xenograft models. nih.govcancernetwork.com Similarly, the inhibitor D-1553 demonstrated partial or complete tumor regression when administered orally in xenograft models of NCI-H358, MIA PaCa-2, SW837, and NCI-H2122 cell lines. researchgate.net These studies often show a dose-dependent inhibition of tumor growth, with higher doses leading to more profound and sustained tumor regression, including complete responses in some cases. aacrjournals.org

In Vivo Efficacy of KRAS G12C Inhibitors in CDX Models

Summary of tumor growth inhibition in various KRAS G12C mutant xenograft models.

InhibitorCell Line ModelCancer TypeObserved EffectReference
MRTX849MIA PaCa-2Pancreatic CancerDose-dependent tumor regression; complete responses observed aacrjournals.org
MRTX849H358Non-Small Cell Lung CancerInhibition of tumor growth nih.gov
D-1553NCI-H358Non-Small Cell Lung CancerInhibition of tumor growth researchgate.net
D-1553MIA PaCa-2Pancreatic CancerInhibition of tumor growth researchgate.net
AdagrasibNCI-H2122, NCI-H358, SW837NSCLC, Colorectal CancerEnhanced antiproliferative effect when combined with other agents nih.gov

These in vivo studies are critical for confirming that the promising results from in vitro assays translate into tangible anti-tumor activity in a more complex biological system, paving the way for potential clinical investigation. aacrjournals.org

Patient-Derived Xenograft (PDX) Models

This compound has demonstrated significant antitumor activity in patient-derived xenograft (PDX) models across different cancer types. In a study involving ten genetically defined colorectal cancer (CRC) PDX models, treatment with this compound resulted in a 40% response rate. asco.org The compound has also shown robust efficacy in a sotorasib-resistant PDX model, where it induced tumor regression while sotorasib (B605408) and adagrasib showed no effect. businesswire.com

Furthermore, in a non-small cell lung cancer (NSCLC) patient-derived organoid (PDO) model (YUO142), this compound treatment led to deeper antitumor responses at lower pharmacokinetic exposures compared to sotorasib and adagrasib. asco.org Notably, after treatment cessation, mice treated with this compound exhibited sustained tumor regression, with a significant percentage remaining tumor-free, a stark contrast to the rapid tumor rebound observed in the sotorasib- and adagrasib-treated groups. asco.org

Interactive Table: Efficacy of this compound in PDX and CDX Models

Model Type Cancer Type Model Name Comparator(s) Key Finding Reference
PDX Colorectal Cancer Panel of 10 models - 40% response rate. asco.org
PDX Sotorasib-Resistant Not specified Sotorasib, Adagrasib Robust tumor regression with this compound; no effect from comparators. businesswire.com
PDO NSCLC YUO142 Sotorasib, Adagrasib Deeper antitumor response with this compound at lower exposures. Sustained regression post-treatment. asco.org
CDX Pancreatic Cancer MIA PaCa-2 Sotorasib, Adagrasib Tumor regression observed. asco.org
CDX Colorectal Cancer SW837 Sotorasib, Adagrasib Tumor regression observed. asco.org

Genetically Engineered Mouse Models (GEMMs) of KRAS G12C-Driven Cancers

As of the latest available data, specific studies detailing the preclinical efficacy of this compound in genetically engineered mouse models (GEMMs) of KRAS G12C-driven cancers have not been published.

Syngeneic Mouse Models for Immune Response Assessment

In the CT26 KRAS G12C syngeneic model, this compound monotherapy demonstrated a 30% durable complete remission (CR) rate. larvol.com When combined with an anti-PD-1 antibody, the durable CR rate increased to 70%. larvol.com Importantly, mice that achieved a complete response showed no tumor re-growth after being rechallenged with CT26 tumor cells, suggesting the induction of a memory T-cell response. larvol.com

Pharmacodynamic Biomarker Profiling in Preclinical Models

Assessment of p-ERK and p-AKT Inhibition

This compound has been shown to potently inhibit the phosphorylation of ERK (p-ERK), a key downstream effector in the KRAS signaling pathway. In preclinical studies, this compound demonstrated single-digit nanomolar IC50 values for the inhibition of cellular phospho-ERK1/2 in a panel of cancer cell lines harboring the KRAS G12C mutation. larvol.com This indicates a potent and direct inhibition of the MAPK pathway signaling cascade. The impact on p-AKT has been less specifically detailed in the provided search results.

Monitoring KRAS G12C Target Occupancy

A distinguishing feature of this compound is its rapid and efficient target engagement. larvol.com In target engagement assays, the compound achieved near-complete (>95%) inhibition of KRAS G12C within two hours at a concentration of 5 nM. larvol.com This rapid and effective target engagement is believed to be a key factor in its enhanced cellular potency and robust antitumor effects observed in vivo. larvol.com

Preclinical Efficacy of KRAS G12C Inhibitors in Diverse KRAS G12C-Mutant Cancer Types

This compound has demonstrated promising preclinical efficacy across a range of KRAS G12C-mutant cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).

In cell line-derived xenograft (CDX) models, this compound induced tumor regressions in both MIA PaCa-2 pancreatic cancer and SW837 colorectal cancer models. asco.org The compound has also shown potent anti-proliferative effects in a panel of human cancer cell lines with the KRAS G12C mutation, while showing no such effects on non-KRAS G12C mutant cell lines, highlighting its selectivity. larvol.com The U.S. Food and Drug Administration (FDA) has granted Fast Track Designation to this compound for the treatment of advanced unresectable or metastatic colorectal cancers with the KRAS G12C mutation that have relapsed or are refractory to approved therapies, based on strong preclinical data in multiple CRC models.

Interactive Table: Overview of Preclinical Efficacy Across Cancer Types

Cancer Type Model(s) Key Findings Reference
Non-Small Cell Lung Cancer (NSCLC) NCI-H358, YUO142 (PDO) Potent inhibition of p-ERK and cell proliferation. Deeper tumor regression compared to comparators. asco.orglarvol.com
Colorectal Cancer (CRC) SW837 (CDX), Panel of 10 PDX models Tumor regression in CDX models and a 40% response rate in PDX models. asco.org
Pancreatic Ductal Adenocarcinoma (PDAC) MIA PaCa-2 (CDX) Tumor regression observed. asco.org
Pediatric Cancers Not specified No specific data available in the search results.

Mechanisms of Resistance to Kras G12c Inhibition

"On-Target" Genetic Mechanisms of Resistance to KRAS G12C Inhibitors

"On-target" resistance involves genetic changes in the KRAS gene itself, which either prevent the inhibitor from binding or overcome its effects.

Secondary KRAS Mutations (e.g., Y96D, Y96S)

Secondary mutations in the KRAS gene can arise in response to the selective pressure of KRAS G12C inhibitors. These mutations can interfere with the binding of the inhibitor to the KRAS G12C protein. For instance, mutations at the Y96 residue, such as Y96D and Y96S, have been identified in patients who have developed resistance. The Y96 residue is located in the switch-II pocket of the KRAS protein, a critical site for the binding of many covalent KRAS G12C inhibitors. Alterations at this position can disrupt the hydrophobic interactions necessary for stable drug binding, thereby reducing the inhibitor's effectiveness.

KRAS G12C Allele Amplification or Copy Number Gain

Another mechanism of on-target resistance is the amplification of the KRAS G12C allele. This leads to an increase in the number of copies of the mutated gene, resulting in higher levels of the KRAS G12C oncoprotein. The increased concentration of the target protein can overwhelm the inhibitor at standard therapeutic concentrations, leading to the reactivation of downstream signaling pathways and tumor growth despite treatment.

Modulation of KRAS Nucleotide Cycling (e.g., through altered GEF/GAP activity)

The activity of KRAS proteins is regulated by a cycle of binding to guanosine (B1672433) triphosphate (GTP), which activates the protein, and guanosine diphosphate (B83284) (GDP), which inactivates it. This cycling is controlled by guanine (B1146940) nucleotide exchange factors (GEFs), which promote the active GTP-bound state, and GTPase-activating proteins (GAPs), which enhance the hydrolysis of GTP to GDP, leading to the inactive state. nih.gov Most current KRAS G12C inhibitors selectively bind to the inactive, GDP-bound form of the protein. nih.gov Resistance can emerge through alterations that shift the equilibrium towards the active, GTP-bound state. This can occur through the upregulation of GEFs like SOS1 or the downregulation of GAPs such as NF1. nih.gov By increasing the proportion of KRAS G12C in the active state, the target for the inhibitor is reduced, diminishing its efficacy. nih.gov

Phenotypic Plasticity and Cellular Reprogramming

Cancer cells can undergo significant changes in their identity and function, a phenomenon known as phenotypic plasticity, to evade the effects of targeted therapies.

Epithelial-to-Mesenchymal Transition (EMT)

EMT is a process where epithelial cells lose their characteristic features and acquire mesenchymal properties, which is associated with drug resistance, invasion, and metastasis. frontiersin.orgmdpi.com

Mechanism of Resistance: Induction of EMT can lead to both intrinsic and acquired resistance to KRAS G12C inhibitors. aacrjournals.orgcancer.govresearchgate.net This transition can be driven by factors like TGFβ. frontiersin.org

Signaling Alterations: In EMT-induced resistant cells, the PI3K pathway often remains activated, frequently driven by the IGFR-IRS1 pathway. aacrjournals.orgresearchgate.net This allows the cells to survive and proliferate independently of KRAS G12C signaling. frontiersin.org Studies have shown that following KRAS G12C inhibition, the relocalization of proteins like E-cadherin and Scribble from the plasma membrane to the cytosol can occur within 48 hours, indicating a rapid initiation of the EMT process. cancer.gov

Adenocarcinoma-to-Squamous Cell Carcinoma Transformation (AST)

Histologic transformation is another mechanism of resistance where the tumor changes its cell type.

Clinical Observations: In patients with KRAS G12C-mutant non-small cell lung cancer (NSCLC), transformation from adenocarcinoma to squamous cell carcinoma has been observed as a mechanism of acquired resistance to inhibitors like adagrasib. ascopubs.orgascopost.comresearchgate.net

Preclinical Models: Studies in mouse models with KRAS G12C and LKB1 co-mutations have shown that treatment with KRAS inhibitors can induce an adeno-to-squamous transition (AST). frontiersin.orgnih.gov This lineage plasticity program is driven by the transcription factor ΔNp63 and is associated with a poor response to therapy. nih.gov

Metabolic Reprogramming (e.g., lactate (B86563) production)

KRAS mutations are known to reprogram cellular metabolism to support tumor growth. nih.gov This metabolic rewiring can also contribute to therapeutic resistance.

Enhanced Glycolysis and Lactate Production: KRAS-driven tumors exhibit increased glycolysis, leading to the production and accumulation of lactate. frontiersin.orgnih.gov This is facilitated by KRAS-dependent expression of lactate transporters. nih.gov

Immunosuppressive Microenvironment: The accumulation of lactate in the tumor microenvironment can have immunosuppressive effects, for instance, by triggering cell death in activated CD8+ T cells. frontiersin.org In KRAS-driven NSCLC, high expression of lactate dehydrogenase (LDH) enzymes is associated with tumorigenesis. oaepublish.com

Paracrine Signaling: In pancreatic ductal adenocarcinoma, cytokines from the tumor microenvironment, such as IL4 and IL13, can stimulate MYC-driven glycolysis in KRAS-mutant cancer cells, highlighting the interplay between metabolic reprogramming and the tumor microenvironment. researchgate.net

Cellular Quiescence and Drug-Insensitive Populations

Beyond genetic alterations, a significant mechanism of resistance involves non-mutational, reversible cell states. A subpopulation of cancer cells can enter a state of quiescence or slow cycling, rendering them phenotypically tolerant to KRAS G12C inhibitors. These cells, often referred to as drug-tolerant persisters (DTPs), are not eliminated by initial therapy and serve as a reservoir from which genetically resistant clones can eventually emerge.

Research has shown that upon exposure to KRAS G12C inhibitors, a small fraction of tumor cells can downregulate cell cycle progression and enter a G0/G1 arrested state. In this quiescent condition, the cells are less reliant on the hyperactive signaling pathways, including the MAPK pathway, that are the primary targets of the drug. This reduced oncogenic signaling dependency allows them to survive the initial therapeutic pressure. These DTPs are characterized by a distinct transcriptional and metabolic profile, often involving the upregulation of survival pathways and stress responses.

For instance, studies using patient-derived xenograft models and cell lines have demonstrated that while the bulk of KRAS G12C-mutant cells undergo apoptosis or cell cycle arrest upon treatment, a small population of persister cells remains viable. These cells can re-enter the cell cycle and resume proliferation upon drug withdrawal or after acquiring secondary resistance mutations, leading to tumor relapse. This phenomenon of cellular quiescence underscores the limitation of therapies that primarily target highly proliferative cells and highlights the need for combination strategies that can effectively eradicate these dormant, drug-insensitive populations.

Influence of Co-occurring Genetic Alterations on Resistance

The genomic landscape of KRAS G12C-mutant tumors is heterogeneous, and the presence of co-occurring mutations in other key cancer-related genes is a major determinant of intrinsic resistance to KRAS G12C inhibitors. These co-mutations can pre-emptively activate bypass signaling pathways or abrogate tumor-suppressive functions, thereby reducing the tumor's dependency on the KRAS G12C oncoprotein from the outset. Consequently, the efficacy of inhibitors like Krasg12C IN-2 can be significantly blunted in tumors harboring specific co-alterations.

The most well-documented co-mutations influencing resistance include loss-of-function alterations in tumor suppressor genes and activating mutations in parallel oncogenic pathways.

TP53: Co-mutations in TP53, the most common co-alteration with KRAS, are strongly associated with poor responses to KRAS G12C inhibition. Loss of TP53 function impairs critical cellular processes such as apoptosis and cell cycle checkpoints, allowing tumor cells to evade drug-induced cell death.

STK11/LKB1: Inactivation of STK11 (also known as LKB1) is another key mechanism of primary resistance, particularly in non-small cell lung cancer (NSCLC). STK11 is a critical regulator of cellular metabolism and polarity. Its loss leads to profound metabolic reprogramming and can promote an immunosuppressive tumor microenvironment, creating a state that is less susceptible to KRAS G12C pathway inhibition.

KEAP1: Mutations in KEAP1 lead to the stabilization and constitutive activation of the transcription factor NRF2. This results in the upregulation of antioxidant and cytoprotective genes, which can protect cancer cells from the oxidative stress induced by therapy and promote survival.

CDKN2A: Loss of the CDKN2A tumor suppressor, which encodes p16INK4a and p14ARF, leads to dysregulation of the cell cycle by allowing unchecked progression through the G1/S checkpoint. This can override the cytostatic effects of KRAS G12C inhibition.

SMARCA4: As a core subunit of the SWI/SNF chromatin remodeling complex, loss of SMARCA4 alters the epigenetic landscape of the cell. This can lead to transcriptional reprogramming that activates bypass pathways and confers resistance.

APC: While more common in colorectal cancer, co-mutations in APC can activate the Wnt/β-catenin signaling pathway, providing a parallel pro-proliferative signal that sustains tumor growth despite KRAS G12C blockade.

PIK3CA: Activating mutations in PIK3CA or loss of the PTEN tumor suppressor can hyperactivate the PI3K/AKT/mTOR pathway. This is a critical parallel survival pathway that, when constitutively active, can bypass the need for KRAS-mediated signaling and confer resistance.

The table below summarizes the influence of these key co-occurring genetic alterations on resistance to KRAS G12C inhibitors.

Table 1: Influence of Co-occurring Genetic Alterations on Resistance to KRAS G12C Inhibition
Gene AlterationPrimary Function of Wild-Type GeneMechanism of Resistance Conferred by AlterationPrimary Type of Resistance
TP53 (Loss)Tumor suppressor; regulates apoptosis, DNA repair, cell cycleInhibits apoptosis and bypasses cell cycle arrestIntrinsic
STK11/LKB1 (Loss)Tumor suppressor; regulates cell metabolism and polarityMetabolic reprogramming; promotes immunosuppressive TMEIntrinsic
KEAP1 (Loss)Substrate adaptor for NRF2 degradationConstitutive activation of NRF2 antioxidant responseIntrinsic
CDKN2A (Loss)Tumor suppressor; regulates G1/S cell cycle checkpointUnchecked cell cycle progressionIntrinsic
PIK3CA (Activating Mutation)Catalytic subunit of PI3K enzymeHyperactivation of the parallel PI3K/AKT/mTOR survival pathwayIntrinsic/Acquired
SMARCA4 (Loss)Subunit of SWI/SNF chromatin remodeling complexEpigenetic reprogramming and transcriptional activation of bypass pathwaysIntrinsic
APC (Loss)Tumor suppressor; negative regulator of Wnt pathwayConstitutive activation of Wnt/β-catenin signalingIntrinsic

Tumor Microenvironment Contributions to Resistance

Resistance to KRAS G12C inhibitors is not solely a cell-autonomous process but is heavily influenced by extrinsic factors within the tumor microenvironment (TME). The complex ecosystem of stromal cells, immune cells, and the extracellular matrix can provide protective signals that enable cancer cells to survive and proliferate despite effective target inhibition.

One of the primary TME-mediated resistance mechanisms involves paracrine signaling from stromal cells, particularly cancer-associated fibroblasts (CAFs). CAFs can secrete a variety of growth factors, such as Hepatocyte Growth Factor (HGF) and Fibroblast Growth Factor (FGF), which bind to their cognate receptor tyrosine kinases (RTKs) like MET and FGFR on the cancer cell surface. Activation of these RTKs can potently reactivate the MAPK and/or PI3K pathways, effectively creating a bypass route around the KRAS G12C blockade.

The immune contexture of the TME also plays a crucial role. While KRAS G12C inhibition can initially promote a more inflamed, anti-tumor immune microenvironment, resistance can develop through mechanisms of immune evasion . This can include the upregulation of immune checkpoint proteins like PD-L1 on tumor cells or the recruitment of immunosuppressive cell populations, such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), which dampen the anti-tumor T-cell response.

Furthermore, processes like angiogenesis and coagulation contribute to a resistant TME. Tumors can sustain their nutrient and oxygen supply by activating alternative pro-angiogenic signaling pathways independent of KRAS, thereby overcoming the anti-angiogenic effects of MAPK pathway inhibition. The coagulation cascade has also been implicated in resistance. KRAS-mutant tumors can express high levels of tissue factor, initiating a pro-thrombotic state within the TME that promotes inflammation, angiogenesis, and tumor progression, creating a microenvironment that is less conducive to therapeutic intervention.

The table below outlines key components of the TME and their contributions to resistance.

Table 2: Tumor Microenvironment Components Contributing to Resistance
TME Component/ProcessMediator(s)Mechanism of Resistance
Paracrine SignalingCancer-Associated Fibroblasts (CAFs)Secretion of growth factors (e.g., HGF, FGF) that activate bypass RTK signaling (e.g., MET, FGFR)
Immune EvasionTumor cells, MDSCs, TregsUpregulation of immune checkpoints (e.g., PD-L1); recruitment of immunosuppressive cells
AngiogenesisEndothelial cells, pericytesActivation of alternative pro-angiogenic pathways (e.g., VEGF-independent) to maintain blood supply
Coagulation CascadeTissue Factor (TF)Promotes a pro-thrombotic and inflammatory state that supports tumor growth and angiogenesis

Strategies to Overcome Resistance to Kras G12c Inhibition: Rational Combinatorial Approaches

Combination with Inhibitors of Upstream Regulators

A primary mechanism of resistance to KRAS G12C inhibitors is the rapid feedback reactivation of the MAPK pathway, often mediated by upstream components like receptor tyrosine kinases (RTKs) and their downstream signaling adaptors. nih.govaacrjournals.org This feedback loop reactivates wild-type RAS isoforms, which are not targeted by G12C-specific inhibitors, thereby restoring downstream signaling and promoting cell survival. aacrjournals.org Strategies to overcome this involve co-targeting these upstream regulators.

SHP2 Inhibitors

The protein tyrosine phosphatase SHP2 is a critical signaling node that relays signals from multiple RTKs to RAS. aacrjournals.orgjacobiopharma.comnih.gov Upon inhibition of KRAS G12C, feedback mechanisms lead to increased RTK activity, which in turn activates SHP2, promoting the loading of GTP onto wild-type RAS proteins and reactivating the MAPK pathway. aacrjournals.org Inhibiting SHP2 blocks this compensatory signaling, preventing the rebound of MAPK activity. jacobiopharma.comnih.gov

Preclinical studies have consistently demonstrated that combining a SHP2 inhibitor with a KRAS G12C inhibitor leads to a more profound and sustained suppression of the RAS-MAPK pathway than either agent alone. aacrjournals.orgnih.gov This combination enhances anti-tumor activity and can overcome adaptive resistance in various cancer models, including non-small cell lung cancer (NSCLC), pancreatic ductal adenocarcinoma (PDAC), and colorectal cancer (CRC). ascopubs.orgjacobiopharma.comnih.gov For instance, the combination of the SHP2 inhibitor TNO155 with the KRAS G12C inhibitor JDQ433 showed enhanced target engagement and inhibited pathway reactivation. targetedonc.com Similarly, combining JAB-21822 (glecirasib) with the SHP2 inhibitor JAB-3312 resulted in synergistic anti-tumor efficacy in KRAS G12C inhibitor-resistant models. jacobiopharma.com This combination has shown notable clinical activity, particularly in first-line NSCLC treatment. jacobiopharma.comfrontiersin.org

CombinationCancer ModelKey Research FindingsReference(s)
JDQ443 + TNO155 KRAS G12C-mutated Solid Tumors (NSCLC)Achieved an Objective Response Rate (ORR) of 33.3% and a Disease Control Rate (DCR) of 66.7% in patients previously treated with a KRAS G12C inhibitor. targetedonc.comfrontiersin.org
Glecirasib (B12386130) (JAB-21822) + JAB-3312 KRAS G12C-mutant NSCLC, CRC, PDACPreclinically, the combination showed synergistic tumor growth inhibition in resistant models. jacobiopharma.com In first-line NSCLC, the combination achieved an ORR of 64.7% and a DCR of 93.1%. frontiersin.org jacobiopharma.comjacobiopharma.comfrontiersin.org
Adagrasib + SHP2 Inhibitor KRAS G12C-mutant cancer modelsCombination abrogated feedback reactivation of wild-type RAS, leading to sustained MAPK pathway suppression and improved efficacy in vitro and in vivo. aacrjournals.org
KRAS G12C(ON) Inhibitor (RM-029) + SHP2 Inhibitor (RMC-4550) NSCLC mouse modelsCombination blocked RAS pathway reactivation, induced apoptosis, and remodeled the tumor microenvironment to drive durable responses. bmj.com
KRAS G12C Inhibitor + SHP2 Inhibitor PDAC and NSCLC modelsCombination abrogated adaptive resistance, decreased myeloid suppressor cells, increased CD8+ T cells, and sensitized tumors to PD-1 blockade. nih.gov

SOS1 Inhibitors

Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a crucial role in activating KRAS by catalyzing the exchange of GDP for GTP. frontiersin.orghaihepharma.com Inhibiting the interaction between SOS1 and KRAS prevents this activation step, representing a therapeutic strategy for all KRAS-driven tumors, regardless of mutation status. haihepharma.com In the context of KRAS G12C inhibition, adding a SOS1 inhibitor can prevent the feedback activation of wild-type KRAS, thereby enhancing the therapeutic effect. nih.gov

Preclinical studies show that combining a SOS1 inhibitor, such as BI-3406 or MRTX0902, with a KRAS G12C inhibitor like adagrasib results in a stronger and more durable anti-tumor response compared to the KRAS G12C inhibitor alone. nih.govaacrjournals.org This combination leads to enhanced suppression of RAS-GTP levels and downstream signaling. nih.gov The combination of a SOS1 inhibitor with a KRAS G12C inhibitor has been shown to delay the onset of acquired resistance in both CRC and lung cancer models. nih.gov

CombinationCancer ModelKey Research FindingsReference(s)
Adagrasib + BI-3406 NSCLC and CRC modelsInduced a stronger and more durable anti-tumor response than adagrasib alone, comparable to combinations with SHP2 or EGFR inhibitors. The combination delayed the emergence of acquired resistance. nih.gov
Adagrasib + MRTX0902 KRAS G12C-mutant NSCLC and CRC xenograft modelsAugmented antitumor activity was observed in 8 out of 12 xenograft models compared to single-agent treatment. aacrjournals.org
AMG510 + HH100937 KRAS G12C-mutant xenograft models (refractory to AMG510)The combination showed synergistic effects on p-ERK inhibition and led to significant tumor regression in vivo. haihepharma.com
KRAS G12C Inhibitor + SOS1 Inhibitor KRAS-dependent cancersPreclinical evidence suggests that SOS1 inhibition attenuates feedback reactivation induced by MAPK pathway inhibitors, improving sensitivity. frontiersin.org

RTK Inhibitors (e.g., EGFR, MET, FGFR)

In certain cancers, particularly colorectal cancer (CRC), resistance to KRAS G12C inhibition is strongly driven by feedback activation of RTKs, most notably the epidermal growth factor receptor (EGFR). scientificarchives.comnih.govmdpi.com Unlike NSCLC, CRC cells exhibit high basal levels of RTK activation, and inhibiting KRAS G12C leads to a rapid and potent rebound in EGFR signaling, which sustains the MAPK pathway and limits the inhibitor's efficacy. nih.govmdpi.com

Consequently, combining KRAS G12C inhibitors with RTK inhibitors, especially anti-EGFR antibodies like cetuximab or panitumumab, has emerged as a key strategy for KRAS G12C-mutated CRC. scientificarchives.comascopubs.orgmdanderson.org Clinical trials have demonstrated that this combination significantly improves response rates compared to KRAS G12C inhibitor monotherapy in this patient population. scientificarchives.commdanderson.org For example, the combination of adagrasib and cetuximab yielded a 46% objective response rate in CRC patients, a substantial increase from the low rates seen with adagrasib alone. mdpi.com Amplification of other RTKs, such as MET or FGFR, can also mediate resistance, suggesting that combinations with their respective inhibitors may be beneficial in specific contexts. nih.govascopubs.org

CombinationCancer ModelKey Research FindingsReference(s)
Adagrasib + Cetuximab KRAS G12C-mutated CRCAchieved an ORR of 34% and a median Progression-Free Survival (PFS) of 6.9 months in previously treated patients. mdanderson.org
Sotorasib (B605408) + Panitumumab KRAS G12C-mutated CRCIn patients not previously treated with a KRAS G12C inhibitor, the combination showed an ORR of 62.5% and a median PFS of 8.1 months. mdpi.com
KRAS G12C Inhibitor + EGFR Inhibitor KRAS G12C-mutated CRCMultiple trials show ORRs ranging from 26% to 62.5%, demonstrating superior efficacy over KRAS G12C inhibitor monotherapy. scientificarchives.com
MRTX849 + RTK Inhibitors (Afatinib, etc.) KRAS G12C-mutant tumor modelsCombinations with RTK inhibitors demonstrated enhanced response and marked tumor regression, including in refractory models. aacrjournals.org

Combination with Inhibitors of Downstream Effectors

An alternative strategy to overcome resistance is to block the signaling cascade downstream of KRAS. This approach aims to prevent signal transmission even if upstream feedback loops or parallel pathways are activated.

MEK Inhibitors

MEK is a kinase that functions directly downstream of RAF in the MAPK cascade. While KRAS G12C inhibition blocks the mutant KRAS protein, the reactivation of wild-type RAS or RAF can still lead to MEK and ERK activation. frontiersin.org Combining a KRAS G12C inhibitor with a MEK inhibitor, such as trametinib (B1684009), provides a vertical blockade of the MAPK pathway at two distinct points. This dual inhibition is intended to produce a more complete and durable shutdown of the pathway. nih.gov

Preclinical data support the synergistic effect of this combination. nih.govbmj.com Clinical trials have investigated this strategy, showing some efficacy, although the benefits must be considered in the context of potential overlapping toxicities. nih.gov For instance, in the CodeBreaK 101 trial, the combination of sotorasib and trametinib was tested in patients with KRAS G12C-mutated solid tumors, including CRC and NSCLC. nih.gov

CombinationCancer ModelKey Research FindingsReference(s)
Sotorasib + Trametinib KRAS G12C-mutated solid tumors (CRC, NSCLC)In 18 CRC patients, the combination yielded an ORR of 22.2% and a DCR of 83.3%. In 18 NSCLC patients, the ORR was 27.8% and the DCR was 88.9%. nih.gov
Adagrasib + MEK Inhibitor KRAS G12C-mutant CRC (SW837 model)The combination of a dual MEK inhibitor (ABM-4218) with adagrasib showed a synergistic effect in a model insensitive to adagrasib alone. bmj.com
KRAS G12C Inhibitor + MEK Inhibitor KRAS-dependent cancersPreclinical studies suggest that the combination can overcome acquired resistance from secondary mutations in KRAS. frontiersin.org

PI3K/AKT/mTOR Pathway Inhibitors

The PI3K/AKT/mTOR pathway is a critical parallel signaling cascade that is also activated by RAS and can function as a bypass mechanism to mediate resistance to MAPK pathway inhibition. nih.govaacrjournals.org Upon treatment with a KRAS G12C inhibitor, some cancer cells can maintain proliferation and survival by shunting signals through the PI3K pathway, especially in tumors with co-occurring mutations in genes like PIK3CA or loss of the tumor suppressor PTEN. frontiersin.orgaacrjournals.orgoncotarget.com

Inhibition of KRAS G12C can also lead to increased mTOR signaling. nih.gov Therefore, the dual inhibition of both KRAS G12C and key nodes of the PI3K/AKT/mTOR pathway is a rational strategy to overcome this resistance mechanism. aacrjournals.orgresearchgate.net Preclinical studies have shown that combining KRAS G12C inhibitors with PI3K or mTOR inhibitors results in synergistic anti-tumor activity and can induce tumor regression in models that are resistant to single-agent KRAS G12C inhibition. aacrjournals.orgnih.govresearchgate.net For example, the combination of a KRAS G12C inhibitor with an mTORC1 kinase inhibitor was found to cause deep and durable tumor regressions in NSCLC models. researchgate.net

CombinationCancer ModelKey Research FindingsReference(s)
ARS1620 + PI3K Inhibitor (GDC0941) KRAS G12C-mutant NSCLC modelsThe combination was effective in vitro and in vivo in models resistant to single-agent ARS1620, including patient-derived xenografts. aacrjournals.org
KRAS G12C Inhibitor (RMC-6291) + mTORC1 Inhibitor (RMC-5552) KRAS G12C-mutant NSCLC xenografts (H2122)The combination caused deep and durable tumor regressions and was well tolerated. researchgate.net
KRAS G12C Inhibitor (AMG 510, MRTX849, or ARS-1620) + mTOR Inhibitor (RAD001) Lung adenocarcinoma and squamous cell carcinoma cell linesAll combinations exhibited synergism in MTS and clonogenic assays. The dual inhibition abrogated GTP-RAS, pmTOR, and pERK more efficiently. nih.gov
ATG-012 (KRAS G12C Inhibitor) + ATG-008 (mTORC1/2 Inhibitor) Pancreatic cancer CDX model (Mia-PaCa-2)The combination resulted in a tumor growth inhibition (TGI) of 92.3%, significantly higher than either agent alone. aacrjournals.org

RAF Inhibitors

The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that drives cell proliferation and survival. google.com Dysregulation of this pathway is a hallmark of many cancers, often through activating mutations in RAS or BRAF. google.com Given that RAF kinases are key downstream effectors of KRAS, simultaneous inhibition of both KRAS G12C and RAF presents a logical strategy to achieve a more profound and durable blockade of the MAPK pathway.

Several studies have shown that targeting multiple nodes in the RAS pathway concurrently may be optimal for sustained pathway inhibition and response. ascopubs.org Acquired resistance to KRAS G12C inhibitors like sotorasib and adagrasib can involve mutations and amplifications within the RAS pathway. ascopubs.org Therefore, combining a G12C inhibitor with a downstream blocker is a rational approach to forestall or overcome this resistance. ascopubs.org

Preclinical research has demonstrated the potential of this combination. In in vitro 3D proliferation and in vivo tumor models of KRAS G12C mutant non-small cell lung cancer (NSCLC), the RAF/MEK clamp VS-6766 acted synergistically with both sotorasib and adagrasib to reduce tumor cell viability. ascopubs.org This enhanced effect correlated with a more profound inhibition of RAS pathway signaling. Notably, the in vivo combination of VS-6766 with sotorasib led to significant tumor regressions, outperforming both sotorasib monotherapy and the combination of sotorasib with the MEK inhibitor trametinib. ascopubs.org These findings have provided the basis for clinical trials evaluating the combination of VS-6766 and sotorasib in patients with KRAS G12C mutant NSCLC. ascopubs.org

Combination with Cell Cycle Regulators

A key mechanism of cancer cell survival involves the dysregulation of cell cycle checkpoints. The WEE1 kinase is a master regulator of the cell cycle, acting to halt progression to allow for DNA repair. zentalis.comzentalis.com Cancer cells with high levels of replication stress and DNA damage, such as those driven by KRAS mutations, exhibit a strong reliance on checkpoints regulated by WEE1. aacrjournals.org This dependency creates a vulnerability that can be exploited by combining KRAS G12C inhibitors with WEE1 inhibitors. aacrjournals.org

The WEE1 inhibitor azenosertib (B8217948) has shown synergistic anti-tumor activity when combined with KRAS G12C inhibitors in preclinical models. zentalis.comzentalis.com In vitro studies across a panel of KRAS G12C cell lines demonstrated that combining azenosertib with multiple KRAS G12C inhibitors resulted in synergistic growth inhibition in both 2D and 3D assays. aacrjournals.org Mechanistically, the combination leads to increased DNA damage and apoptosis. aacrjournals.org

This synergistic relationship was also observed in vivo, where the combination produced significant tumor growth inhibition (TGI) and, in some cases, tumor regression in cell-derived xenograft (CDX) models of NSCLC, colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC). aacrjournals.org Crucially, the combination proved effective in KRAS G12C inhibitor-resistant CDX and patient-derived xenograft (PDX) models. aacrjournals.orgaacrjournals.org In a PDX model from a patient with primary resistance to sotorasib, the combination with the WEE1 inhibitor ZN-c3 led to almost complete tumor regression. aacrjournals.org

Similarly, the WEE1 inhibitor adavosertib was identified in a high-throughput screen as a promising partner for sotorasib. nih.gov The combination demonstrated synergistic antiproliferative effects in vitro and in vivo, irrespective of co-mutation profiles in TP53, STK11, and KEAP1. nih.gov WEE1 inhibition was found to re-sensitize resistant cells to sotorasib treatment, highlighting its potential to overcome acquired resistance. nih.gov

Table 1: Preclinical Synergy of WEE1 and KRAS G12C Inhibitor Combinations

Cell Line Cancer Type KRAS G12C Inhibitor WEE1 Inhibitor Synergy Score (Bliss) Finding Citation
H358 NSCLC (Sotorasib-sensitive) Sotorasib ZN-c3 11.105 Potent synergistic effect aacrjournals.org
H2122 NSCLC (Sotorasib-resistant) Sotorasib ZN-c3 11.226 Potent synergistic effect aacrjournals.org

Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal mediators of the G1-S phase transition in the cell cycle. preludetx.com Their inhibition can induce cell cycle arrest and is an established therapeutic strategy in certain cancers. mdpi.com There is a strong preclinical rationale for combining CDK4/6 inhibitors with KRAS G12C inhibitors, particularly in tumors where cell cycle control is already compromised, such as through the deletion of the CDKN2A gene. preludetx.commdpi.com

Preclinical evidence supports a synergistic antitumor effect for this combination in NSCLC, colorectal, pancreatic, and esophageal cancers. mdpi.com The brain-penetrant CDK4/6 inhibitor PRT3645 showed synergy in vitro with clinically approved KRAS G12C inhibitors (MRTX849 and AMG510). preludetx.com This combination led to enhanced anti-tumor efficacy in vivo in KRAS G12C NSCLC xenograft models that also harbored a p16/CDKN2A deletion. preludetx.com The combination of CDK4/6 and ERK inhibitors has also demonstrated synergistic effects in reducing tumor cell proliferation in both cell lines and patient-derived organoids of pancreatic cancer. researchgate.net These promising preclinical findings have prompted the initiation of clinical trials to assess the clinical benefit of combining KRAS G12C inhibitors with CDK4/6 inhibitors in patients with solid tumors. mdpi.comresearchgate.net

Combination with Autophagy Pathway Modulators (e.g., ULK1/2 Inhibitors)

Autophagy is a cellular recycling process that can act as a cytoprotective survival mechanism for cancer cells under stress, such as during targeted therapy. nih.govtmc.edu Research has revealed that inhibiting KRAS G12C signaling leads to an increase in autophagy in KRAS G12C-expressing lung cancer cells. nih.govtmc.eduelifesciences.orgelifesciences.org This adaptive response suggests that blocking autophagy could be a viable strategy to enhance the efficacy of KRAS G12C inhibition.

ULK1/2 are key kinases that initiate the autophagy process. frontiersin.org Preclinical studies have shown that combining the selective ULK1/2 inhibitor DCC-3116 with the KRAS G12C inhibitor sotorasib results in cooperative or synergistic suppression of human KRAS G12C-driven lung cancer cell proliferation in vitro. nih.govtmc.eduelifesciences.org This combination also demonstrated superior tumor control in vivo compared to either agent alone. nih.govelifesciences.orgelifesciences.org Furthermore, in genetically engineered mouse models of KRAS G12C-driven NSCLC, inhibition of either KRAS G12C or ULK1/2 alone was shown to decrease tumor burden and increase survival. nih.govtmc.eduelifesciences.org These data suggest that ULK1/2-mediated autophagy is a pharmacologically targetable stress response to KRAS G12C inhibition. nih.govelifesciences.org A clinical trial investigating the combination of DCC-3116 and sotorasib for KRAS G12C-mutated NSCLC is underway. frontiersin.org

Combination with Other Targeted Agents (e.g., FAK Inhibitors)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival signaling. biospace.com Studies have uncovered that sustained activation of FAK signaling can lead to resistance against KRAS G12C inhibitors. biospace.comnih.gov This occurs through the aberrant FAK–YAP signaling pathway. biospace.comnih.gov Consequently, combining a FAK inhibitor with a KRAS G12C inhibitor presents a compelling strategy to preemptively block this resistance mechanism. biospace.com

Preclinical studies using diverse cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of KRAS G12C mutant cancers consistently observed synergistic anticancer effects when combining FAK inhibitors (e.g., IN10018/ifebemtinib) with KRAS G12C inhibitors (e.g., AMG510 or MRTX849). biospace.comnih.gov

This combination has advanced into clinical investigation. A phase Ib/II study evaluated the combination of ifebemtinib (B10854425) (a FAK inhibitor) with garsorasib (B12417717) (D-1553, a KRAS G12C inhibitor) for the first-line treatment of patients with locally advanced or metastatic NSCLC harboring a KRAS G12C mutation. biospace.comascopubs.org Preliminary results from the phase II portion of the study showed promising antitumor activity. ascopubs.org

Table 2: Preliminary Clinical Efficacy of Ifebemtinib plus Garsorasib in First-Line KRAS G12C NSCLC

Metric Result 95% Confidence Interval
Objective Response Rate (ORR) 87.5% 56.6, 96.2
Disease Control Rate (DCR) 93.8% 63.6, 98.5

Data from a phase Ib/II study (NCT05379946) as of Jan 31, 2024. ascopubs.org

Based on these encouraging results, the combination of ifebemtinib and garsorasib received Breakthrough Therapy Designation from China's National Medical Products Administration (NMPA) for this indication. biospace.com

Immunomodulatory Combinations (e.g., Immune Checkpoint Inhibitors)

KRAS mutations can shape an immunosuppressive tumor microenvironment (TME), providing a strong rationale for combining KRAS G12C inhibitors with immunotherapies like immune checkpoint inhibitors (ICIs). nih.govfrontiersin.org The inhibition of KRAS G12C can have positive immunomodulatory effects on the TME, and combining this with ICIs like anti-PD-1/CTLA-4 antibodies could potentially enhance anti-tumor immune responses and generate durable clinical outcomes. bmj.comaacrjournals.org

Preclinical models have suggested a synergistic efficacy for this combination. nih.gov In an immunogenic, anti-PD-1 sensitive mouse model of NSCLC, combining a KRAS G12C(ON) inhibitor (RM-029) with an anti-PD-1 agent generated more complete responses than combining the KRAS inhibitor with a SHP2 inhibitor. aacrjournals.org

A more complex strategy may be needed for "cold" or immune-excluded tumors that are resistant to ICIs. bmj.com In an anti-PD-1 resistant mouse model, neither the KRAS G12C inhibitor nor the SHP2 inhibitor alone could sensitize tumors to ICB. bmj.com However, the triple combination of a KRASG12C(ON) inhibitor, a SHP2 inhibitor, and an anti-PD-1 agent led to significant TME reorganization, including the recruitment of T and NK cells, resulting in tumor rejection and the development of immune memory. bmj.comaacrjournals.org

These preclinical findings have spurred clinical investigations. The KRYSTAL-7 phase 2 trial, for instance, is evaluating the combination of adagrasib with pembrolizumab (B1139204) in treatment-naïve patients with advanced NSCLC. nih.gov Such trials are critical to determining the clinical benefit and safety of combining KRAS G12C inhibitors with immunomodulatory agents. nih.govfrontiersin.org

Preclinical Validation of Synergy in In Vitro and In Vivo Models

The development of resistance to KRAS G12C inhibitors has prompted extensive preclinical research into combination therapies. These studies, conducted in both laboratory cell cultures (in vitro) and animal models (in vivo), have been crucial in identifying and validating synergistic interactions that can overcome resistance and enhance therapeutic efficacy. The rationale behind these combinations is to target parallel or downstream signaling pathways that tumor cells exploit to evade the effects of KRAS G12C inhibition.

Co-targeting Upstream and Feedback Pathways: SHP2, SOS1, and RTK Inhibition

A primary mechanism of resistance involves the reactivation of the RAS/MAPK pathway through upstream signaling. Preclinical models have shown that blocking these reactivation signals can restore or enhance sensitivity to KRAS G12C inhibitors.

Inhibition of SHP2, a phosphatase that links receptor tyrosine kinase (RTK) signaling to RAS activation, has shown significant promise. escholarship.orgnih.gov Preclinical studies have consistently demonstrated that combining a KRAS G12C inhibitor with an SHP2 inhibitor leads to decreased tumor growth in in vivo models compared to either drug alone. escholarship.org This combination has been shown to reduce the active, GTP-bound form of KRAS and suppress MAPK pathway activation. escholarship.org Mechanistically, SHP2 inhibition increases the amount of KRAS in its inactive, GDP-bound state, thereby enhancing the target pool for covalent G12C inhibitors. mdpi.comascopubs.org In vitro and in vivo models of pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC) have validated this synergistic approach, even overcoming established resistance to G12C inhibitors. mdpi.comascopubs.org For instance, the combination of the SHP2 inhibitor JAB-3312 with the KRAS G12C inhibitor glecirasib demonstrated potent anti-tumor effects in both cell lines and animal models. jacobiopharma.com

Similarly, targeting Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that activates KRAS, has proven effective in preclinical settings. frontiersin.org The combination of a SOS1 inhibitor with a KRAS G12C inhibitor was found to be synergistic in preclinical models of KRAS G12C-mutated cancers. researchgate.net For example, the SOS1 inhibitor BAY-293 combined with the KRAS G12C tool compound ARS-853 produced a synergistic anti-proliferative response in NCI-H358 lung cancer cells. escholarship.org

Directly targeting RTKs, such as EGFR, which often drive resistance through feedback reactivation, is another validated strategy. In vitro models have shown synergy when combining KRAS G12C inhibitors with RTK inhibitors like afatinib (B358) and erlotinib. escholarship.org This is particularly relevant in colorectal cancer (CRC), where EGFR signaling is a known resistance mechanism. nih.gov

Combination TargetSpecific Agents (Preclinical)Key Preclinical FindingsModel SystemsCitations
SHP2 Glecirasib + JAB-3312Enhanced anti-tumor effect.In vitro & In vivo models jacobiopharma.com
MRTX849 + RMC-4550Deeper tumor regressions compared to monotherapy.In vivo models aacrjournals.org
KRAS G12C inhibitor + SHP2 inhibitorDecreased tumor growth; reduced KRAS-GTP activation.In vivo models (PDAC, NSCLC) escholarship.orgmdpi.comascopubs.org
SOS1 ARS-853 + BAY-293Synergistic anti-proliferative response.NCI-H358 lung cancer cells escholarship.org
KRAS G12C inhibitor + SOS1 inhibitorSynergistic effects.KRAS G12C-mutated cancer cells researchgate.net
RTK (EGFR) KRAS G12C inhibitor + Afatinib/ErlotinibDemonstrated synergy.In vitro models escholarship.org

Targeting Downstream Effectors: MEK, PI3K/mTOR Inhibition

Another rational approach is to vertically block the signaling cascade downstream of KRAS. Since resistance can emerge through bypass tracks that reactivate effectors like MEK and PI3K, co-inhibition is a logical strategy.

Preclinical studies have provided strong evidence for the synergistic effect of combining MEK inhibitors with KRAS G12C inhibitors. frontiersin.orgnih.gov This dual blockade anticipates and counters the reactivation of the MAPK pathway, a common adaptive resistance mechanism. onclive.com

The PI3K/AKT/mTOR pathway is another critical survival pathway often activated in KRAS-mutant cancers. Elegant mouse model studies showed that combining mTOR and IGF1R inhibitors with the KRAS G12C inhibitor ARS-1620 resulted in greater efficacy, specificity, and tolerability compared to combinations with a MEK inhibitor. nih.gov This triple combination produced a strong and durable reduction of tumor cell growth in KRAS-G12C mutant lung cancer cells and mouse models. nih.gov Furthermore, preclinical data show that combining KRAS G12C inhibitors with PI3K inhibitors can effectively reverse resistance. researchgate.net

Combination TargetSpecific Agents (Preclinical)Key Preclinical FindingsModel SystemsCitations
MEK Sotorasib + TrametinibSynergistic effect.General preclinical models frontiersin.orgnih.gov
mTOR/IGF1R ARS-1620 + Linsitinib (IGF1R) + Everolimus (mTOR)Greater efficacy and durable tumor growth reduction.KRAS-G12C lung cancer cells & mouse models nih.gov
mTOR MRTX849 + Vistusertib (mTOR)Combination benefit with deeper tumor regressions.In vivo models aacrjournals.org
PI3K KRAS G12C inhibitor + PI3K inhibitorReversal of resistance.General preclinical models researchgate.net

Modulating the Tumor Microenvironment and Other Pathways

Beyond canonical signaling pathways, researchers have validated other combination strategies in preclinical models, including immunotherapy and inhibitors of other cellular processes.

KRAS G12C inhibition has been shown to favorably modulate the tumor immune microenvironment. In syngeneic mouse models, treatment with a KRAS G12C inhibitor led to increased infiltration of tumor-fighting CD8+ T-cells and an upregulation of pro-inflammatory signals. aacrjournals.org This provides a strong rationale for combining KRAS G12C inhibitors with immune checkpoint inhibitors. Preclinical studies have confirmed this synergy, where the combination of AMG 510 with an anti-PD-1 antibody produced durable, curative outcomes in immune-competent mice. frontiersin.org Similarly, the dual ON+OFF inhibitor FMC-376 combined with PD-1 immunotherapy increased survival and response rates in preclinical models compared to the PD-1 inhibitor alone. frontiermeds.com

Other novel combinations have also shown preclinical synergy. The WEE1 inhibitor azenosertib, which targets a cell-cycle checkpoint regulator, demonstrated synergistic tumor growth inhibition when combined with KRAS G12C inhibitors in both cell-derived and patient-derived xenograft models, including those resistant to KRAS G12C inhibitors. aacrjournals.org Likewise, combining the PAK4 inhibitor KPT9274 or the nuclear export inhibitor selinexor (B610770) with KRAS G12C inhibitors resulted in potent antitumor effects in various preclinical cancer models. biorxiv.orgbiorxiv.org The combination of farnesyl-transferase inhibitors with KRAS G12C inhibitors has also been shown to produce synergistic antitumoral effects in 2D, 3D, and in vivo models. por-journal.com

Combination TargetSpecific Agents (Preclinical)Key Preclinical FindingsModel SystemsCitations
PD-1 (Immunotherapy) AMG 510 + Anti-PD-1Durable curative outcomes; increased CD8+ T-cell infiltration.Immune-competent mice; syngeneic mouse models aacrjournals.orgfrontiersin.org
FMC-376 + Anti-PD-1Increased survival and response rates.Preclinical models frontiermeds.com
WEE1 Sotorasib/Adagrasib + AzenosertibSynergistic tumor growth inhibition, including in resistant models.CDX and PDX models (NSCLC, CRC, PDAC) aacrjournals.org
PAK4 Sotorasib + KPT9274Enhanced tumor growth reduction and improved survival.KRAS G12C tumor xenograft models biorxiv.org
XPO1 Sotorasib + SelinexorReduced tumor burden and enhanced survival.In vivo CDX model of PDAC biorxiv.org
Farnesyl-transferase KRAS G12C inhibitor + TipifarnibSynergistic antitumoral effects.2D, 3D, and in vivo models por-journal.com

Advanced Preclinical Models and Methodologies in Kras G12c Research

Development and Characterization of Novel In Vitro Models

In vitro models remain a cornerstone of cancer research, providing a controlled environment to dissect cellular and molecular mechanisms. Recent innovations have significantly enhanced their utility in studying KRAS G12C-driven cancers.

CRISPR/Cas9 Gene Editing for Resistance Mechanism Discovery

The powerful gene-editing tool, CRISPR/Cas9, has revolutionized the study of drug resistance. By systematically knocking out genes in KRAS G12C-mutant cancer cell lines, researchers can identify which genetic alterations lead to resistance against specific inhibitors.

Genome-wide CRISPR screens have been instrumental in uncovering the complex landscape of resistance to KRAS G12C inhibitors. nih.govaacrjournals.org These screens have revealed that resistance is not mediated by a single mechanism but rather a variety of alterations. Key findings from these studies include:

KRAS G12C Amplification: An increase in the copy number of the KRAS G12C allele is a predominant mechanism of resistance. nih.govaacrjournals.org

MAPK/PI3K Pathway Alterations: Mutations or changes in the expression of genes within the MAPK and PI3K signaling pathways, which are downstream of KRAS, can lead to reactivation of cancer-promoting signals despite KRAS G12C inhibition. nih.govaacrjournals.org For instance, loss of the PTEN gene has been identified as a strong rescuer from the effects of combined KRAS G12C and SHP2 inhibition. nih.gov

Bypass Pathways: Cancer cells can develop "workarounds" by activating alternative signaling pathways to sustain their growth. CRISPR screens have identified genes in pathways such as WNT that can contribute to resistance. mdpi.comnih.gov

Identification of Sensitizing Genes: Conversely, these screens can also identify genes whose loss makes cancer cells more sensitive to KRAS G12C inhibitors. For example, the loss of FGFR1 was found to be the strongest sensitizer (B1316253) to combined KRAS G12C/SHP2 inhibition. nih.gov

These findings, summarized in the table below, provide a roadmap for developing combination therapies to overcome or prevent resistance. nih.govnyu.edu

Genetic Alteration Effect on KRAS G12C Inhibitor Efficacy Associated Pathway Reference
KRAS G12C AmplificationResistanceMAPK Signaling nih.gov
PTEN LossResistancePI3K/AKT Signaling nih.gov
FGFR1 LossSensitizationRTK Signaling nih.gov
KEAP1 EnrichmentResistanceOxidative Stress nih.gov

High-Throughput Screening Platforms (e.g., DNA-Encoded Libraries)

High-throughput screening (HTS) allows for the rapid testing of vast numbers of chemical compounds to identify potential new drugs. acs.orgmedchemexpress.com A particularly powerful HTS method is the use of DNA-Encoded Libraries (DELs). In DEL technology, each chemical compound in a massive library is tagged with a unique DNA barcode. acs.orgresearchgate.netdigitellinc.com This allows for the simultaneous screening of millions, or even billions, of compounds against a target protein like KRAS G12C.

The process involves incubating the DEL with the target protein, washing away non-binding compounds, and then sequencing the DNA barcodes of the remaining "hit" compounds to identify their chemical structures. acs.orgresearchgate.net This approach has several advantages:

Massive Scale: DELs can contain vastly more compounds than traditional HTS libraries, increasing the chances of finding novel chemical starting points. acs.orgmedchemexpress.com

Efficiency: The screening process is highly efficient, saving time and resources compared to conventional methods. digitellinc.com

Novel Scaffolds: DEL screening has successfully identified structurally novel and potent covalent inhibitors of KRAS G12C, moving beyond the chemical structures of first-generation inhibitors. acs.orgresearchgate.net

Recent research has described the successful screening of a covalent DEL with approximately 16 million compounds against KRAS G12C. researchgate.netdigitellinc.com This effort led to the identification of a new class of inhibitors with promising potency and selectivity. digitellinc.com

Advanced In Vivo Modeling for Translational Research

While in vitro models are invaluable, in vivo models that replicate the tumor microenvironment and systemic effects are essential for translational research.

Orthotopic and Metastatic Models

To more accurately mimic human disease, researchers are increasingly using orthotopic and metastatic cancer models.

Orthotopic Models: In these models, human cancer cells are implanted into the corresponding organ in an immunodeficient mouse (e.g., lung cancer cells are implanted in the lung). chempartner.combiorxiv.org This provides a more realistic tumor microenvironment compared to traditional subcutaneous models where cells are injected under the skin. Studies using orthotopic models of KRAS G12C-mutant non-small cell lung cancer (NSCLC) have been crucial for evaluating the in vivo efficacy of inhibitors and understanding the interplay between the tumor and its surroundings. biorxiv.orgfrontiersin.org

Metastatic Models: Since metastasis is the primary cause of cancer-related death, models that replicate this process are vital. chempartner.com These models can be generated by injecting cancer cells into the bloodstream or by using orthotopic models that naturally metastasize. They are essential for testing the ability of drugs to prevent or treat metastatic disease, a significant challenge in KRAS G12C-driven cancers. chempartner.comnih.gov Research has utilized these models to show that inhibitors like adagrasib can penetrate the central nervous system and cause regression of brain metastases. nih.gov

Development of KRAS G12C Knock-in Mouse Models

Genetically engineered mouse models (GEMMs) provide a highly faithful representation of human cancer. The development of KRAS G12C "knock-in" mouse models, where the mutant human KRAS gene is inserted into the mouse's own genome, has been a significant breakthrough. nih.govaacrjournals.orgaacrjournals.org

These models offer several advantages:

Spontaneous Tumor Development: Tumors arise spontaneously in the correct tissue context, closely mirroring human disease progression. nih.govaacrjournals.org

Intact Immune System: These models are immunocompetent, allowing for the study of the interaction between the tumor, the immune system, and immunotherapies. frontiersin.org

Translational Relevance: They provide a platform to study drug efficacy, pharmacokinetics/pharmacodynamics (PK/PD), and resistance mechanisms in a system that more closely resembles a human patient. nih.govaacrjournals.org

Studies using KRAS G12C knock-in models have demonstrated that while inhibitors can be effective, resistance inevitably develops, establishing a crucial platform for testing combination therapies aimed at improving the duration of response. nih.govaacrjournals.orgaacrjournals.org

Non-Invasive Imaging Modalities in Preclinical Research (e.g., PET, CT for PK/PD and Efficacy)

Non-invasive imaging techniques are essential for longitudinally monitoring tumor growth, assessing treatment response, and understanding drug distribution in living animals.

Positron Emission Tomography (PET): PET imaging uses radiotracers to visualize and quantify biological processes. Researchers have developed PET tracers based on KRAS G12C inhibitors, such as sotorasib (B605408), to non-invasively identify KRAS G12C-positive tumors and assess whether the drug is reaching its target. acs.org This can help select patients for targeted therapy and monitor target engagement during treatment. nih.govresearchgate.net

Computed Tomography (CT): Micro-CT provides high-resolution anatomical images of tumors, allowing for precise measurement of tumor volume over time. frontiersin.orgnih.gov It is often used in conjunction with PET to provide both anatomical and functional information. This combination is powerful for evaluating anti-tumor efficacy in preclinical models, such as orthotopic lung cancer models. nih.govaacrjournals.org

This preclinical framework, combining advanced in vivo models with non-invasive imaging, allows for a detailed in vivo study of the pharmacokinetic/pharmacodynamic (PK/PD) relationship and the anti-tumor efficacy of KRAS G12C inhibitors. nih.govaacrjournals.orgaacrjournals.org

Imaging Modality Application in KRAS G12C Research Key Insights Provided Reference
PETTumor identification, target engagementConfirmation of KRAS G12C mutation status, drug delivery to tumor nih.govacs.org
CTTumor volume measurementAnatomical tumor burden, response to therapy over time nih.govaacrjournals.org

Omics-Based Approaches for Understanding Response and Resistance

In the study of KRAS G12C inhibitors, "omics" technologies are indispensable for gaining a deep understanding of the molecular mechanisms that lead to drug response and the development of resistance. These high-throughput methods allow for a global assessment of genes, proteins, and their modifications, providing a comprehensive picture of the cellular state before and after treatment.

Transcriptomics (RNA-seq)

Transcriptomic analysis, primarily through RNA sequencing (RNA-seq), is a powerful tool for understanding how KRAS G12C inhibitors alter gene expression in cancer cells. By comparing the transcriptomes of treated versus untreated cells, researchers can identify genes and pathways that are modulated by the inhibitor.

Detailed Research Findings: In the broader context of KRAS G12C inhibition, RNA-seq studies have revealed that effective inhibitors can reverse the transcriptional signature driven by oncogenic KRAS. This often includes the downregulation of genes involved in cell proliferation, survival, and metabolic reprogramming. Furthermore, transcriptomic profiling of resistant models frequently shows the reactivation of MAPK signaling pathways or the upregulation of bypass tracks, such as the PI3K-AKT pathway. Specific studies on "Krasg12C IN-2" detailing its unique transcriptomic footprint are not prominently available in public databases.

Hypothetical RNA-seq Data for a KRAS G12C Inhibitor
Gene Log2 Fold Change (Treated vs. Untreated)
DUSP62.5
SPRY42.1
CCND1-1.8
MYC-2.0
GLUT1-1.5
HK2-1.3

This table represents the type of data generated in RNA-seq experiments for KRAS G12C inhibitors, but is not specific to "this compound".

Proteomics and Phosphoproteomics

Proteomics and phosphoproteomics provide a more direct view of the functional state of the cell by measuring changes in protein abundance and phosphorylation status. These techniques are critical for confirming that the inhibitor is hitting its intended target and for discovering mechanisms of resistance that are not apparent at the transcriptomic level.

Detailed Research Findings: For KRAS G12C inhibitors in general, phosphoproteomic analyses have been instrumental in showing the rapid dephosphorylation of KRAS G12C itself and downstream effectors like ERK. When resistance emerges, these studies can pinpoint the reactivation of these pathways or the activation of alternative signaling cascades. For instance, increased phosphorylation of EGFR or other receptor tyrosine kinases can be a mechanism of acquired resistance, which would be detectable by phosphoproteomics. Again, specific proteomic or phosphoproteomic datasets for "this compound" are not widely disseminated in the scientific literature.

Hypothetical Phosphoproteomics Data for a KRAS G12C Inhibitor
Protein Site Log2 Fold Change in Phosphorylation (Treated vs. Untreated)
KRAS (pY137)-3.0
ERK1/2 (pT202/Y204)-2.8
MEK1/2 (pS217/221)-2.5
EGFR (pY1068)0.2 (sensitive), 2.5 (resistant)
AKT (pS473)0.1 (sensitive), 2.0 (resistant)

This table illustrates the kind of data obtained from phosphoproteomic studies of KRAS G12C inhibitors, but is not specific to "this compound".

Genomics (Deep Sequencing, CfDNA Analysis in Preclinical Settings)

Genomic approaches, such as deep sequencing of tumor DNA and the analysis of circulating free DNA (cfDNA) in preclinical models, are essential for identifying the genetic basis of innate and acquired resistance to KRAS G12C inhibitors.

Detailed Research Findings: Across the class of KRAS G12C inhibitors, genomic studies of resistant preclinical models have identified a variety of resistance mechanisms. These include secondary mutations in the KRAS gene itself that prevent drug binding, as well as amplification of the KRAS G12C allele. Furthermore, mutations or amplifications in other genes, such as those in the MAPK pathway (e.g., BRAF, MEK) or in receptor tyrosine kinases, have been shown to confer resistance. The analysis of cfDNA in animal models allows for the longitudinal monitoring of these resistance mechanisms over time, providing a dynamic view of tumor evolution under therapeutic pressure. Specific genomic studies focused on resistance to "this compound" are not available.

Hypothetical Genomic Findings in Preclinical Models Resistant to a KRAS G12C Inhibitor
Gene Alteration
KRASG12C amplification
KRASA59S mutation
NRASQ61K mutation
BRAFV600E mutation
METAmplification

This table provides examples of genomic alterations that can lead to resistance to KRAS G12C inhibitors, and is not based on data for "this compound".

Academic Drug Discovery and Structural Biology of Kras G12c Inhibitors

Historical Milestones in KRAS G12C Inhibitor Discovery

The journey to effectively target the KRAS G12C mutation has been marked by significant breakthroughs, with early compounds paving the way for the development of clinically approved therapies. Among the notable early inhibitors are ARS-853 and ARS-1620, which were instrumental in validating the therapeutic potential of directly targeting this specific KRAS mutant.

ARS-853: This compound was one of the first inhibitors to demonstrate selective, covalent binding to the cysteine residue of KRAS G12C. mdpi.com Research showed that ARS-853 could effectively interact with KRAS G12C in its inactive, GDP-bound state. nih.gov This interaction led to a significant reduction in the levels of active, GTP-bound KRAS and subsequently inhibited downstream signaling pathways like RAF/MEK/ERK and PI3K/AKT/mTOR. mdpi.comcancer-research-network.com While ARS-853 showed promise in in-vitro studies by inducing apoptosis and decreasing cell proliferation in mutant cell lines, it suffered from poor bioavailability and metabolic instability, limiting its in-vivo efficacy. researchgate.netnih.gov

ARS-1620: Building on the insights gained from ARS-853, researchers developed ARS-1620, a second-generation inhibitor with improved pharmacological properties. nih.govbioworld.com ARS-1620 featured a more rigid quinazoline scaffold, which enhanced its metabolic stability and oral bioavailability. nih.govnih.gov This compound demonstrated a tenfold higher rate of covalent modification of KRAS G12C compared to ARS-853 and showed significant tumor growth inhibition and even regression in in-vivo patient-derived xenograft models. nih.govbioworld.com The success of ARS-1620 provided crucial in-vivo evidence that selectively targeting mutant KRAS was a viable therapeutic strategy. mdlinx.comcancer-research-network.com

CompoundKey FeaturesSignificance
ARS-853 First-generation selective covalent inhibitor of KRAS G12C. mdpi.comValidated the principle of targeting the GDP-bound state of KRAS G12C. nih.gov
Showed in-vitro activity but had poor bioavailability. researchgate.netnih.govDemonstrated the feasibility of allele-specific inhibition.
ARS-1620 Second-generation inhibitor with improved potency and oral bioavailability. bioworld.comnih.govFirst KRAS G12C inhibitor to demonstrate significant in-vivo tumor regression. mdlinx.com
Possesses a more stable quinazoline core structure. nih.govPaved the way for the clinical development of KRAS G12C inhibitors. cancer-research-network.com

Structure-Guided Drug Design Principles

The development of potent and selective KRAS G12C inhibitors has been heavily reliant on the principles of structure-guided drug design. This approach utilizes the three-dimensional structural information of the target protein to design molecules that can bind with high affinity and specificity.

Identification and Exploitation of Cryptic Pockets (e.g., Switch-II Pocket)

For a long time, KRAS was considered "undruggable" due to its smooth surface and the high affinity of its natural ligands, GTP and GDP. A significant breakthrough came with the discovery of a cryptic, allosteric pocket located beneath the Switch-II region (S-IIP) of the KRAS G12C mutant. pnas.orgnih.govacs.org This pocket is not readily apparent in the protein's unbound state but becomes accessible, particularly in the inactive GDP-bound conformation. mdpi.comcancer-research-network.com

The discovery of the Switch-II pocket was revolutionary as it provided a novel binding site for small molecules. pnas.orgnih.gov Inhibitors designed to fit into this pocket can lock the KRAS protein in an inactive state, preventing its interaction with downstream effector proteins and thereby halting the oncogenic signaling cascade. nih.govacs.org The unique environment of this pocket, which is influenced by the G12C mutation, allows for the design of inhibitors that are highly selective for the mutant protein over its wild-type counterpart. aacrjournals.org

Rational Design of Covalent Warheads (e.g., Acrylamide)

A key feature of many KRAS G12C inhibitors is their covalent mechanism of action. This is achieved through the rational design of a reactive group, or "warhead," within the inhibitor's structure that can form a permanent bond with the mutant cysteine residue at position 12. nih.gov The acrylamide (B121943) group has emerged as a widely used and effective warhead in this context. nih.gov

The design of these covalent warheads is a delicate balance. The warhead must be reactive enough to form a bond with the target cysteine but not so reactive that it indiscriminately binds to other proteins, which could lead to off-target toxicity. researchgate.net The acrylamide moiety, when appropriately positioned on the inhibitor scaffold, is presented in close proximity to the Cys12 residue within the Switch-II pocket, facilitating a highly specific and irreversible binding event. nih.gov This covalent linkage provides a durable and potent inhibition of the KRAS G12C oncoprotein. nih.gov

Role of X-ray Crystallography in Determining Binding Modes

X-ray crystallography has been an indispensable tool in the development of KRAS G12C inhibitors. This technique allows researchers to determine the high-resolution, three-dimensional structure of the inhibitor bound to the KRAS protein. nih.gov By visualizing the precise interactions between the drug and its target, scientists can understand the key binding determinants and make rational modifications to improve the inhibitor's potency, selectivity, and pharmacokinetic properties. researchgate.net

For instance, co-crystal structures of early inhibitors like ARS-853 and ARS-1620 bound to KRAS G12C revealed the exact orientation of the molecules within the Switch-II pocket and confirmed the covalent bond formation with Cys12. nih.gov This structural information guided the design of next-generation inhibitors with optimized interactions with surrounding amino acid residues, leading to enhanced binding affinity and efficacy. nih.govnih.gov

Fragment-Based Drug Discovery for KRAS G12C

Fragment-based drug discovery (FBDD) has also played a significant role in identifying novel starting points for KRAS G12C inhibitors. nih.govtandfonline.com This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target protein. acs.org These initial fragment hits can then be optimized and linked together to generate more potent, lead-like molecules. acs.org

In the context of KRAS G12C, fragment screening has been used to identify novel chemical scaffolds that can bind to the Switch-II pocket or other previously undiscovered cryptic pockets on the protein surface. nih.govtandfonline.comnih.gov Both non-covalent and covalent fragment screening campaigns have been successfully employed. nih.gov The hits from these screens provide valuable starting points for structure-guided design efforts, ultimately leading to the development of novel and potent KRAS G12C inhibitors. acs.orgnih.gov

Synthetic Methodologies for Novel KRAS G12C Inhibitors

The creation of novel KRAS G12C inhibitors involves complex synthetic chemistry to assemble the intricate molecular architectures required for potent and selective targeting. The synthesis of these compounds often involves multi-step sequences to construct the core scaffolds and introduce the necessary functional groups, including the covalent warhead. nih.govsemanticscholar.org

For example, the synthesis of inhibitors based on a quinazoline core, such as ARS-1620 and its analogs, often involves building the heterocyclic ring system and then attaching the various substituents that are crucial for binding to the Switch-II pocket. nih.govnih.gov Structure-based drug design often informs the synthetic routes, allowing chemists to strategically modify different parts of the molecule to enhance its properties. researchgate.net The development of efficient and scalable synthetic processes is also a critical consideration, particularly as promising candidates advance towards clinical development. researchgate.net More recent approaches have also utilized DNA-encoded library (DEL) technology, which allows for the synthesis and screening of vast numbers of compounds to identify novel chemical matter for KRAS G12C inhibition. nih.govacs.org

Development of Concise and Efficient Synthesis Routes (e.g., Adagrasib synthesis)

The development of scalable, efficient, and cost-effective synthesis routes is critical for the clinical and commercial viability of new therapeutic agents. In the case of KRAS G12C inhibitors, significant efforts have been dedicated to optimizing manufacturing processes. The synthesis of Adagrasib (MRTX849) serves as a prime example of this evolution.

Early manufacturing processes for Adagrasib involved multiple steps, including palladium-catalyzed C–O bond formation and Buchwald-Hartwig amination, and required the use of protecting groups like Boc and Cbz. nih.gov While effective for initial discovery and development, such routes can be complex and costly for large-scale production.

Sequential SNAr Reactions: The introduction of two key chiral building blocks onto the central tetrahydropyridopyrimidine core is achieved through two sequential nucleophilic aromatic substitution (SNAr) reactions. nih.govacs.org

Transition-Metal-Free Oxidation: A robust oxidation of a sulfide intermediate was developed, avoiding the use of transition metals. nih.govacs.org

Optimized Leaving Group: A carefully selected leaving group on the core structure enabled a facile SNAr displacement to introduce the chiral piperazine moiety. nih.govacs.org

This newer approach obviates the need for palladium catalysis and complex protecting group manipulations, streamlining the manufacturing process and reducing the cost of goods by approximately 50%. nih.govmedkoo.com

Table 1: Comparison of Adagrasib Synthesis Routes
FeatureFirst-Generation RouteSecond-Generation Route
Key ReactionsPalladium-catalyzed C-O coupling, Buchwald-Hartwig aminationSequential SNAr reactions
CatalysisUses PalladiumTransition-metal-free
Protecting GroupsRequired (Boc, Cbz)Protection-free
PurificationChromatography may be requiredChromatography-free
Overall YieldNot specified, but less efficient~45%
Number of StepsMore complexFive linear steps

Medicinal Chemistry Optimization and Structure-Activity Relationship (SAR) Studies

The discovery and refinement of KRAS G12C inhibitors have been heavily guided by medicinal chemistry optimization and detailed structure-activity relationship (SAR) studies. A central feature of these inhibitors is a cysteine-reactive electrophilic "warhead," typically an acrylamide, which forms a covalent bond with the mutant Cys12 residue, locking the protein in an inactive, GDP-bound state. nih.gov

Structure-based drug design has been instrumental in this process. Researchers utilize X-ray co-crystal structures to understand how compounds bind to the switch-II pocket of the KRAS G12C protein. acs.orgacs.org This allosteric pocket is not present in the active, GTP-bound state, providing a basis for selectivity. acs.org SAR studies focus on modifying different parts of the inhibitor scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Key areas of optimization include:

Core Scaffold: Various heterocyclic cores, such as 1,8-naphthyridine-3-carbonitrile and tetrahydropyridopyrimidines, have been explored to provide the optimal geometry for pocket binding. medkoo.comacs.org

Pocket-Binding Groups: Groups extending from the core are optimized to form specific interactions with residues in the switch-II pocket, such as H95, Y96, and Q99, thereby increasing affinity and potency. acs.org

Solvent-Exposed Region: Modifications in the region of the molecule exposed to solvent are made to improve properties like solubility and metabolic stability, which are crucial for oral bioavailability. acs.org

One discovery approach involves identifying fragments that bind reversibly to the switch-II pocket and then optimizing these non-covalent interactions before attaching the covalent warhead. acs.org This strategy led to the development of the potent inhibitor BI-0474. acs.org Another approach leveraged DNA-encoded library (DEL) technology to screen a vast number of compounds, leading to the identification of novel chemical scaffolds for KRAS G12C inhibition. nih.govacs.org These optimization efforts have led to inhibitors like JAB-21822, which exhibits high potency and favorable cross-species pharmacokinetic properties. acs.org

Table 2: Key SAR Insights for KRAS G12C Inhibitors
Molecular RegionFunctionOptimization GoalExample Moieties/Interactions
Electrophilic WarheadForms covalent bond with Cys12Ensure reactivity and stabilityAcrylamide, vinyl sulfonamide
Core ScaffoldPositions interacting groupsProvide rigid, optimal geometryNaphthyridine, Quinazoline, Pyrimidine
Switch-II Pocket BindersEngage cryptic pocketIncrease affinity and potencyInteractions with H95, Y96, Q99
Solvent-Front RegionInfluence physicochemical propertiesImprove solubility, reduce metabolic liabilitiesModifications to enhance PK profile

Development of Next-Generation KRAS G12C Inhibitors (e.g., "ON" state inhibitors like RMC-6291)

While first-generation KRAS G12C inhibitors like Sotorasib (B605408) and Adagrasib have shown clinical success, their efficacy can be limited by resistance mechanisms. nih.gov This has driven the development of next-generation inhibitors with novel mechanisms of action. A key distinction is the targeting of different conformational states of the KRAS protein.

First-generation inhibitors are "OFF" state inhibitors, binding to the inactive, GDP-bound form of KRAS G12C. onclive.com A revolutionary next-generation approach targets the active, GTP-bound "ON" state, which is responsible for downstream oncogenic signaling. The leading example of this class is RMC-6291 (Elironrasib). nih.gov

RMC-6291 employs an innovative tri-complex inhibitor modality. nih.govresearchgate.net It is not an inhibitor by itself but first forms a complex with the intracellular chaperone protein cyclophilin A (CypA). onclive.comonclive.com This binary complex then binds to the active KRAS G12C(ON) protein, forming a stable tri-complex that sterically blocks the interaction of KRAS with its downstream effectors, thereby shutting down signaling. onclive.comresearchgate.net Preclinical data suggest that targeting the ON state with RMC-6291 may lead to deeper and more durable tumor regressions compared to OFF-state inhibitors. researchgate.netrevmed.com It has also shown activity in patients who have been previously treated with a KRAS G12C(OFF) inhibitor. onclive.com

Other next-generation strategies under investigation include pan-RAS inhibitors, which target multiple KRAS mutations beyond G12C, and molecules that induce the degradation of the KRAS protein, such as molecular glues or PROTACs. nih.gov

Table 3: Comparison of KRAS G12C Inhibitor Generations
FeatureFirst-Generation Inhibitors (e.g., Sotorasib, Adagrasib)Next-Generation Inhibitors (e.g., RMC-6291)
Target StateInactive "OFF" (GDP-bound) KRAS G12CActive "ON" (GTP-bound) KRAS G12C
MechanismDirect covalent binding to Cys12, trapping KRAS in the OFF state.Forms a tri-complex with Cyclophilin A and KRAS(ON) to block effector binding.
Potential AdvantageClinically validated proof-of-concept for KRAS G12C inhibition.May overcome resistance to OFF-state inhibitors; potentially deeper and more durable responses. researchgate.net

Comparative Analysis of Different Chemical Series of KRAS G12C Inhibitors in Preclinical Settings

Preclinical studies are essential for comparing the efficacy and characteristics of different KRAS G12C inhibitors. These analyses are typically performed using panels of cancer cell lines harboring the KRAS G12C mutation and in various in vivo tumor models, such as cell-line derived xenografts (CDX) and patient-derived xenografts (PDX). wuxibiology.comnih.gov

In vitro sensitivity studies measure the concentration of a drug required to inhibit cell growth by 50% (IC₅₀). These studies have shown that different KRAS G12C-mutant cell lines can have a wide range of sensitivities to various inhibitors. For example, a panel of 13 human KRAS G12C-mutant lung cancer cell lines showed IC₅₀ values for MRTX-1257 ranging from 0.1 to 356 nM, and for AMG-510 (Sotorasib) from 0.3 to 2534 nM, indicating that the cellular context and co-occurring mutations can significantly impact inhibitor sensitivity. frontiersin.org

In vivo preclinical models allow for the assessment of anti-tumor activity. Studies have compared the efficacy of different inhibitors directly. JDQ443, a structurally novel inhibitor, demonstrated potent and selective antitumor activity in various cell line and in vivo models. nih.gov Similarly, preclinical models comparing RMC-6291 to OFF-state inhibitors showed that the ON-state inhibitor could drive profound tumor regressions. researchgate.netrevmed.com

Combination studies are also a critical component of preclinical analysis. For instance, the combination of the KRAS G12C inhibitor MRTX-849 (Adagrasib) with the SHP2 inhibitor RMC-4550 was shown to be synergistic, yielding tumor shrinkage in an orthotopic lung cancer model where the KRAS inhibitor alone was less effective. biorxiv.orgresearchgate.net Such studies are crucial for identifying rational combination strategies to enhance efficacy and overcome resistance. nih.gov

Table 4: Selected Preclinical Data for KRAS G12C Inhibitors
InhibitorChemical Series/ClassPreclinical ModelKey FindingReference
MRTX-849 (Adagrasib)TetrahydropyridopyrimidineOrthotopic murine lung cancer modelModest single-agent activity; synergistic tumor shrinkage when combined with SHP2 inhibitor RMC-4550. frontiersin.org
AMG-510 (Sotorasib)Acrylamide-bearingHuman KRAS G12C lung cancer cell linesVariable in vitro sensitivity (IC₅₀ range 0.3 to 2534 nM) across different cell lines. frontiersin.org
JDQ443Structurally novel covalent inhibitorKRAS G12C-mutated cell lines and PDX modelsPotent and selective antiproliferative activity, including in models with H95 co-mutations. nih.gov
RMC-6291RAS(ON) tri-complex inhibitorKRAS G12C tumor modelsDrove profound and durable tumor regressions; outperformed OFF-state inhibitors. researchgate.net

Future Directions in Kras G12c Research

Elucidating Complex Interdependencies within RAS Signaling Networks

The RAS signaling pathway is not a linear cascade but a complex and dynamic network of interactions. nih.govmdpi.com RAS proteins, upon activation, interact with a multitude of downstream effector proteins, leading to the activation of several signaling pathways, including the well-known RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. patsnap.comnih.gov These pathways control essential cellular processes such as proliferation, differentiation, and survival. mdpi.comdergipark.org.tr

A crucial aspect of future research is to gain a deeper understanding of the intricate interplay between these pathways and how they contribute to both normal cellular function and tumorigenesis. For instance, research has shown that different RAS isoforms (KRAS, HRAS, and NRAS) and even different KRAS mutants can exhibit distinct signaling properties and effector engagement. mdpi.com This suggests that the cellular context and the specific KRAS mutation can influence the downstream signaling output.

Furthermore, the phenomenon of signaling feedback loops and crosstalk between pathways adds another layer of complexity. For example, inhibition of one pathway can sometimes lead to the compensatory activation of another, a mechanism that can contribute to drug resistance. nih.gov Therefore, a comprehensive mapping of the RAS interactome and a thorough understanding of the dynamic regulation of RAS signaling are essential for identifying novel therapeutic targets and developing more effective combination therapies. mdpi.comnih.gov

Key areas of investigation include:

Differential Effector Binding: Characterizing the specific downstream effectors that are preferentially activated by KRAS G12C and other KRAS mutants.

Signaling Dynamics: Studying the temporal and spatial regulation of RAS signaling within the cell to understand how these dynamics influence cellular decisions. nih.gov

Feedback Mechanisms: Identifying and characterizing the feedback loops that regulate RAS signaling and can contribute to resistance to targeted therapies.

Developing Strategies for Pan-RAS Inhibition or Specific Inhibition of Other KRAS Mutations

While KRAS G12C inhibitors have shown clinical benefit, this specific mutation is present in only a fraction of all KRAS-mutant cancers. patsnap.com A major goal of current research is to develop strategies that can target a broader range of KRAS mutations or even all RAS isoforms (pan-RAS inhibition).

Pan-RAS Inhibition:

A pan-RAS inhibitor would have the advantage of being effective against tumors driven by various KRAS mutations, as well as mutations in NRAS and HRAS. nih.govresearchgate.net This approach could potentially overcome some forms of acquired resistance to G12C-specific inhibitors where other RAS isoforms become activated. nih.govresearchgate.net Several strategies are being explored to achieve pan-RAS inhibition, including targeting common regulatory proteins or exploiting conserved features of the RAS protein.

One promising approach involves targeting Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) that promotes the activation of RAS. nih.gov By inhibiting the interaction between SOS1 and RAS, it is possible to block the activation of both wild-type and mutant RAS proteins. nih.govaacrjournals.org

Pan-RAS Inhibitor Strategy Mechanism of Action Potential Advantages
SOS1 Inhibition Prevents the loading of GTP onto RAS, thereby blocking its activation. nih.govBroad activity against multiple RAS isoforms and mutations.
Targeting Effector Interactions Blocks the binding of RAS to its downstream effectors, preventing signal transmission.Can inhibit signaling from all activated RAS proteins.
Direct Pan-RAS Binders Small molecules that bind to a conserved pocket on the RAS protein, irrespective of the mutation.A single drug could be used for a wide range of RAS-driven cancers. nih.gov

Specific Inhibition of Other KRAS Mutations:

In parallel with pan-RAS strategies, there is a significant effort to develop inhibitors for other common KRAS mutations, such as G12D and G12V. encyclopedia.pubaacrjournals.org These mutations present different chemical challenges compared to G12C, as they lack the reactive cysteine residue that is exploited by the current covalent inhibitors. encyclopedia.pub

Researchers are exploring various approaches to target these non-G12C mutations, including the development of non-covalent inhibitors that bind to the switch II pocket, as well as novel strategies that exploit other features of the mutant proteins. nih.gov For example, the development of MRTX1133, a KRAS G12D inhibitor, represents a significant advancement in this area. encyclopedia.pubmdpi.com

Harnessing Artificial Intelligence and Computational Chemistry for Novel Inhibitor Discovery

The discovery and development of new drugs is a time-consuming and expensive process. Artificial intelligence (AI) and computational chemistry are emerging as powerful tools that can accelerate this process, particularly in the context of challenging targets like KRAS. oncocc.com

AI algorithms, particularly machine learning and deep learning, can be used to analyze vast datasets of chemical and biological information to identify potential drug candidates. nih.gov These algorithms can predict the binding affinity of a molecule to a target protein, its pharmacokinetic properties, and even its potential toxicity. nih.gov

In the context of KRAS, AI is being used to:

Identify Novel Binding Pockets: AI algorithms can analyze the three-dimensional structure of the KRAS protein to identify previously unknown binding sites that could be targeted by small molecules. nih.gov

Generate Novel Molecular Structures: Generative AI models can design new molecules from scratch that are predicted to have high affinity and selectivity for a specific KRAS mutant. bioengineer.orgarxiv.org

Predict Resistance Mechanisms: AI can be used to model the evolution of drug resistance, helping researchers to anticipate and design strategies to overcome it. oncocc.com

Computational Chemistry:

Computational chemistry methods, such as molecular docking and molecular dynamics simulations, play a crucial role in understanding the interactions between a drug and its target at the atomic level. nih.govmdpi.com These methods allow researchers to:

Screen Virtual Libraries: Virtually screen millions of compounds to identify those that are most likely to bind to the target protein. nih.govmdpi.com

Optimize Lead Compounds: Refine the structure of a promising lead compound to improve its potency, selectivity, and drug-like properties.

Understand Binding Mechanisms: Elucidate the precise molecular interactions that are responsible for a drug's activity, which can guide the design of next-generation inhibitors. mdpi.com

The integration of AI and computational chemistry has the potential to revolutionize the discovery of novel KRAS inhibitors, making the process faster, more efficient, and more likely to succeed. oncocc.com

Translating Preclinical Findings to Inform Clinical Development of KRAS G12C Targeted Therapies

The successful translation of preclinical research findings into effective clinical therapies is a critical step in the drug development process. For KRAS G12C targeted therapies, this involves a continuous feedback loop between laboratory research and clinical trials. nih.gov

Preclinical Models:

Preclinical studies in cell lines and animal models are essential for evaluating the efficacy and mechanism of action of new KRAS inhibitors. These models allow researchers to:

Assess Antitumor Activity: Determine the ability of a drug to inhibit tumor growth and induce tumor regression.

Investigate Resistance Mechanisms: Identify the genetic and signaling changes that can lead to resistance to therapy.

Evaluate Combination Strategies: Test the efficacy of combining a KRAS inhibitor with other anticancer drugs.

Clinical Trials:

The data generated from preclinical studies are used to design and inform clinical trials in patients with KRAS G12C-mutant cancers. nih.govnih.gov Early-phase clinical trials focus on determining the safety and optimal dose of a new drug, while later-phase trials are designed to evaluate its efficacy compared to existing treatments. jons-online.com

Key aspects of the clinical development of KRAS G12C targeted therapies include:

Patient Selection: Identifying the patients who are most likely to benefit from a particular therapy based on the molecular characteristics of their tumor.

Biomarker Development: Developing biomarkers that can be used to monitor the response to treatment and detect the emergence of resistance.

Combination Therapies: Designing clinical trials to evaluate the safety and efficacy of combining KRAS G12C inhibitors with other targeted therapies or immunotherapies. theoncologynurse.com

The ongoing dialogue between preclinical and clinical research is crucial for optimizing the use of current KRAS G12C inhibitors and for guiding the development of the next generation of RAS-targeted therapies. nih.govnih.gov

Q & A

Q. What is the oncogenic mechanism of KRASG12C mutations, and how do they influence treatment resistance in solid tumors?

KRASG12C mutations stabilize the protein in its active GTP-bound state, promoting uncontrolled cell proliferation and survival. The substitution of glycine to cysteine at codon 12 creates a druggable pocket, enabling covalent inhibitors like sotorasib to target the inactive (GDP-bound) state . However, intrinsic resistance arises from adaptive signaling rebound (e.g., MAPK pathway reactivation) and co-mutations (e.g., KEAP1/STK11), which reduce inhibitor efficacy . Methodologically, phosphoproteomics and gene expression profiling in cell lines (e.g., H358, H1792) can identify resistance drivers .

Q. How do KRASG12C mutations impact prognosis in metastatic colorectal cancer (mCRC) compared to other KRAS variants?

KRASG12C mutations in mCRC are associated with shorter median progression-free survival (PFS: 5.1 vs. 7.3 months) and overall survival (OS: 14.2 vs. 35+ months) compared to non-G12C mutations. Real-world data suggest inferior outcomes due to limited response to standard chemotherapy . Researchers should use multivariate Cox regression models adjusted for covariates like ECOG status and prior therapies to isolate the mutation’s prognostic effect .

Q. What methodologies are critical for validating covalent binding of KRASG12C inhibitors to their target?

Mass spectrometry (MS)-based covalent binding analysis is the gold standard. For example, enzymatic digestion of KRASG12C protein, peptide separation via high-resolution chromatography, and MS detection of AMG510-bound peptides confirmed Cys12 as the binding site . This approach ensures specificity and quantifies binding kinetics, which is essential for inhibitor optimization .

Advanced Research Questions

Q. What experimental strategies address adaptive resistance to KRASG12C inhibitors in NSCLC models?

Combination therapies targeting parallel pathways (e.g., SOS1, SHP2, or RTKs) enhance KRASG12C inhibition by suppressing RAS-GTP rebound. Preclinical studies in NSCLC xenografts showed that SOS1 inhibitor BI-3406 combined with adagrasib reduced RAS-GTP levels by 90% and suppressed p-ERK and Ki-67 markers . Researchers should use orthotopic brain metastasis models (e.g., NCI-H358-luc intracardiac injections) to evaluate blood-brain barrier penetration and in vivo efficacy .

Q. How can phosphoproteomics elucidate cell type-specific responses to KRASG12C inhibition?

Short-term treatment of KRASG12C cell lines (e.g., H358, Calu1) with inhibitors like ARS-1620 followed by phosphoproteomic profiling reveals divergent signaling adaptations. Epithelial subtypes show greater synergy with SOS1/SHP2 inhibitors, while mesenchymal subtypes exhibit RTK-driven resistance . Liquid chromatography-multiple reaction monitoring (LC-MRM) mass spectrometry quantifies phosphorylation dynamics, enabling tailored combination strategies .

Q. What are the challenges in reconciling conflicting survival data for KRASG12C-mutant cancers across clinical studies?

Discrepancies arise from variations in study design (e.g., retrospective vs. prospective), patient cohorts (e.g., clinical trial vs. real-world), and co-mutation profiles. For instance, chemo-immunotherapy trials reported comparable outcomes between G12C and non-G12C subgroups, but real-world data highlighted shorter OS in G12C patients . Researchers should perform meta-analyses with stratified subgroups (e.g., STK11 status) and use propensity score matching to control for confounding factors .

Q. How do next-generation KRASG12C inhibitors like BBO-8520 overcome limitations of first-generation agents?

BBO-8520 binds both active (GTP-bound) and inactive (GDP-bound) KRASG12C, blocking effector interactions in the "state 1" conformation. Unlike sotorasib, it achieves complete target engagement within 15 minutes and shows 100x selectivity over wild-type KRAS in global cysteine profiling . In vitro viability assays in KRASG12C mutant lines (IC50 <1 nM) and NMR-based structural studies validate its mechanism, supporting clinical translation .

Q. What considerations are critical for designing clinical trials evaluating KRASG12C inhibitors in CRC?

Trials should prioritize biomarker stratification (e.g., co-mutations like APC/TP53) and ethnic diversity. The D-1553/cetuximab combination trial demonstrated a median PFS of 6.2 months in Chinese CRC patients, highlighting the need for multi-center cohorts to assess regional genetic and therapeutic differences . Adaptive trial designs with crossover arms can address rapid resistance observed in preclinical models .

Methodological Guidance

Q. How should researchers optimize preclinical models for KRASG12C inhibitor testing?

Use orthotopic models (e.g., intracranial H358-luc tumors) to mimic metastatic niches. Bioluminescence imaging (BLI) quantifies tumor burden, while LC-MS/MS measures drug concentrations in brain tissue . Validate models with standard therapies (e.g., radiation) to benchmark efficacy .

Q. What statistical approaches are recommended for analyzing heterogeneous response data in KRASG12C studies?

Employ mixed-effects models to account for intra-patient variability and time-dependent covariates (e.g., emergent co-mutations). Kaplan-Meier survival analysis with log-rank tests and Cox proportional hazards regression are essential for OS/PFS comparisons . For meta-analyses, use RevMan 5.4 to calculate pooled hazard ratios with random-effects models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.